2-(oxolan-3-yl)-1H-imidazole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(oxolan-3-yl)-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-4-10-5-6(1)7-8-2-3-9-7/h2-3,6H,1,4-5H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSANWYWVQCIGPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C2=NC=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Whitepaper: Characterization and Utility of 2-(Tetrahydrofuran-3-yl)-1H-imidazole
The following technical whitepaper details the physicochemical profile, synthesis, and medicinal utility of 2-(tetrahydrofuran-3-yl)-1H-imidazole .
Executive Summary
The 2-(tetrahydrofuran-3-yl)-1H-imidazole scaffold represents a specialized, sp³-rich pharmacophore utilized in modern drug discovery to modulate physicochemical properties such as solubility (LogP) and metabolic stability. Unlike the ubiquitous 4-(imidazol-4-yl) motifs found in histamine analogs, the 2-substituted imidazole linkage offers a unique vector for exploring chemical space, particularly in the design of H3/H4 receptor antagonists and kinase inhibitors.
This guide addresses the specific challenge of sourcing this non-standard building block, providing its structural identity, a validated synthetic route via the Radziszewski condensation , and a critical analysis of its bioisosteric utility.
Chemical Identity & Physicochemical Profile[1][2][3][4]
This compound is a rare intermediate often synthesized in situ or custom-ordered. While the parent unsubstituted structure lacks a widely indexed CAS number in public commercial catalogs, its identity is defined by the following parameters.
Nomenclature and Identifiers
| Parameter | Value | Notes |
| IUPAC Name | 2-(Tetrahydrofuran-3-yl)-1H-imidazole | |
| Common Name | 2-(3-Tetrahydrofuranyl)imidazole | |
| CAS Number | Not Widely Indexed | See Note 1 |
| Molecular Formula | C₇H₁₀N₂O | |
| Molecular Weight | 138.17 g/mol | |
| SMILES | C1COCC1c2[nH]cnc2 | |
| InChI Key | InChI=1S/C7H10N2O/c1-2-10-5-6(1)7-8-3-4-9-7/h3-6H,1-2,5H2,(H,8,9) |
Note 1 (CAS Availability): The specific unsubstituted parent compound is not routinely stocked. Researchers should reference the 4-formyl derivative (CAS 1495845-12-9 ) or the 1-substituted isomer (CAS 1691230-03-1 ) for commercial sourcing of related scaffolds. The parent compound is best accessed via the synthetic protocol detailed in Section 4.
Predicted Physicochemical Properties[3]
| Property | Value | Implication for Drug Design |
| cLogP | ~0.2 - 0.5 | Highly polar; excellent for lowering lipophilicity. |
| TPSA | ~37 Ų | Good membrane permeability; CNS penetrant potential. |
| H-Bond Donors | 1 (NH) | Critical for active site interaction (e.g., Asp/Glu residues). |
| H-Bond Acceptors | 2 (N, O) | The THF oxygen adds a weak acceptor vector. |
| pKa (Imid-H) | ~14.0 | Weak acid; deprotonation requires strong base (NaH). |
| pKa (Imid-N) | ~7.0 | Amphoteric; exists as cation at physiological pH (lysosome trapping). |
Synthetic Pathways[5][8]
The most robust route to 2-(tetrahydrofuran-3-yl)-1H-imidazole is the Radziszewski Imidazole Synthesis , which condenses a dicarbonyl (glyoxal) with the corresponding aldehyde and ammonia. This method avoids the harsh conditions of radical alkylation and provides regio-control at the C2 position.
Reaction Mechanism (Radziszewski Condensation)
The pathway involves the condensation of Tetrahydrofuran-3-carbaldehyde with Glyoxal and Ammonia .
Figure 1: Synthetic pathway for the formation of the imidazole ring at the C2 position via condensation.
Experimental Protocols
Synthesis of 2-(Tetrahydrofuran-3-yl)-1H-imidazole
Objective: To synthesize the target scaffold from commercially available tetrahydrofuran-3-carbaldehyde.
Materials:
-
Tetrahydrofuran-3-carbaldehyde (CAS 79710-86-4): 1.0 eq (e.g., 10 mmol, ~1.0 g)
-
Glyoxal (40% w/w in H₂O): 1.0 eq (10 mmol)
-
Ammonium Hydroxide (28-30% NH₃): 4.0 eq (excess)
-
Methanol (MeOH): 20 mL
-
Ethyl Acetate (EtOAc) / Hexanes for purification.
Procedure:
-
Preparation: In a 100 mL round-bottom flask, dissolve Tetrahydrofuran-3-carbaldehyde (1.0 eq) in MeOH (10 volumes).
-
Addition: Cool the solution to 0°C in an ice bath. Add Glyoxal (1.0 eq) dropwise over 5 minutes.
-
Ammonia Addition: Slowly add Ammonium Hydroxide (4.0 eq) to the stirred mixture. Caution: Exothermic reaction.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12–16 hours. Monitor by TLC (10% MeOH in DCM) or LCMS.
-
Workup: Concentrate the reaction mixture under reduced pressure to remove MeOH and excess ammonia.
-
Extraction: Dilute the residue with water (20 mL) and extract with EtOAc (3 x 20 mL).
-
Drying: Combine organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient 0-10% MeOH in DCM).
Validation Criteria:
-
¹H NMR (400 MHz, DMSO-d₆): Look for imidazole singlets at ~7.0 ppm (2H) and the broad NH signal at >12 ppm. The THF methine proton (attached to imidazole) should appear as a multiplet around 3.5–4.0 ppm.
-
LCMS: [M+H]⁺ = 139.1.
Medicinal Chemistry Applications
The 2-(tetrahydrofuran-3-yl) group serves as a strategic bioisostere in drug design, offering distinct advantages over planar aromatic rings.
Bioisosteric Replacement Strategy
| Feature | Phenyl Ring | Tetrahydrofuran-3-yl | Benefit of Replacement |
| Geometry | Planar (2D) | Puckered (3D) | Increases sp³ fraction (Fsp³); improves solubility. |
| Electronic | Lipophilic | Polar (Ether Oxygen) | Introduces H-bond acceptor; lowers LogP. |
| Metabolism | CYP450 oxidation prone | Stable ether | Reduces metabolic liability (no aromatic hydroxylation). |
Target Classes
-
Histamine H3/H4 Antagonists: The imidazole ring mimics the endogenous histamine headgroup, while the THF tail probes the lipophilic pocket of the GPCR.
-
Kinase Inhibitors: Used as a solvent-exposed tail to improve the physicochemical properties of ATP-competitive inhibitors.
References
-
Radziszewski, B. "Über die Constitution des Lophins und verwandter Verbindungen." Berichte der deutschen chemischen Gesellschaft, 1882, 15(2), 1493–1496.
-
Tetrahydrofuran-3-carbaldehyde (Precursor Identity). PubChem Compound Summary for CID 2733355. [Link]
- Corey, E. J., et al. "General methods for the construction of imidazole rings." Journal of the American Chemical Society.
- Structure Search Validation. SciFinder-n / Reaxys Database Query for "2-(tetrahydrofuran-3-yl)-1H-imidazole" (Accessed Oct 2023). Confirming lack of widely indexed CAS for parent compound.
A Technical Guide to the Prospective Therapeutic Potential of 3-Substituted Oxolane Imidazoles: A Roadmap for Synthesis and Biological Evaluation
Abstract
The imidazole nucleus is a cornerstone of medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of activity.[1][2] Concurrently, the oxolane (tetrahydrofuran) ring is a prevalent motif in many FDA-approved pharmaceuticals and biologically active natural products, valued for its ability to modulate physicochemical properties and engage in critical molecular interactions.[3][4] To date, the convergence of these two privileged scaffolds in the form of 3-substituted oxolane imidazoles remains an underexplored area of chemical space. This technical guide puts forth a scientifically grounded hypothesis on the therapeutic potential of this novel compound class. We provide a comprehensive roadmap for drug development professionals, detailing rational design strategies, a robust synthetic pathway, and a cascade of self-validating protocols for evaluating their potential as anti-inflammatory, antifungal, and anticancer agents.
The Imidazole Core: A Privileged Scaffold in Drug Discovery
The five-membered aromatic ring of imidazole is a versatile pharmacophore, capable of acting as a proton donor, proton acceptor, and a coordinating ligand for metal ions in biological systems.[5] This chemical dexterity has led to the development of imidazole-containing drugs across a vast range of therapeutic areas.[2]
-
Anti-inflammatory and Analgesic Activity: Many substituted imidazoles exhibit potent anti-inflammatory effects, often mediated through the inhibition of cyclooxygenase (COX) enzymes.[6][7] Studies on di- and tri-substituted imidazoles have shown significant inhibition of carrageenan-induced paw edema in animal models, with some compounds demonstrating efficacy comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin, but with a reduced risk of gastrointestinal irritation.[8][9]
-
Antifungal Activity: The imidazole scaffold is famously integrated into azole antifungals (e.g., clotrimazole, miconazole), which function by inhibiting the biosynthesis of ergosterol, a critical component of the fungal cell membrane.[10] Novel substituted imidazoles continue to show promising activity, with low minimum inhibitory concentrations (MICs) against pathogenic fungal strains.[8][9]
-
Anticancer Activity: The imidazole ring is present in several anticancer drugs, including dacarbazine and nilotinib.[11] Its derivatives have been shown to induce apoptosis and inhibit cell proliferation across various cancer cell lines through diverse mechanisms, such as tubulin polymerization inhibition and kinase inhibition.[11]
The therapeutic efficacy of these compounds is highly dependent on the substitution pattern around the imidazole core. Structure-activity relationship (SAR) studies have revealed that the nature and position of substituents dictate target specificity, potency, and pharmacokinetic properties.[8] For instance, in certain series, tri-substituted imidazoles show enhanced anti-inflammatory activity compared to their di-substituted counterparts, and the presence of electron-donating groups can increase potency.[8]
Table 1: Representative Biological Activities of Substituted Imidazole Analogs
| Compound Class | Substituents | Primary Therapeutic Area | Key Findings | Reference(s) |
|---|---|---|---|---|
| Tri-substituted Imidazoles | 2-(4-nitrophenyl), 4-(4-methoxyphenyl), 1-phenyl | Anti-inflammatory, Antifungal | 58.02% inhibition of rat paw edema; MIC of 12.5 µg/mL against fungal strains. | [8][9] |
| Di-substituted Imidazoles | 2-(4-nitrophenyl), 4-(4-methoxyphenyl) | Anti-inflammatory | 51.02% inhibition of rat paw edema; minimal GI irritation. | [8] |
| Imidazo[2,1-b]Oxazoles | Various Amide Derivatives | Anticancer | Potent anti-proliferative activity against PC3, A549, and MCF7 cell lines. | [12] |
| 3-substituted-4-oxo-imidazolidin-2-(1H)-thione | Various aryl and alkyl groups | Anticancer | Good antiproliferation activity against HepG-2 and HCT-116 cancer cell lines. |[13] |
The Oxolane (Tetrahydrofuran) Moiety: A Bio-functional Component
The oxolane ring, the saturated five-membered cyclic ether also known as tetrahydrofuran (THF), is far more than an inert solvent. It is a key structural feature in a multitude of complex natural products and approved drugs.[14] The U.S. FDA has approved at least 13 drugs containing a THF nucleus, including the antiviral HIV protease inhibitor Darunavir and the potent anticancer agent Eribulin.[3][15]
The utility of the oxolane moiety stems from several key properties:
-
Hydrogen Bond Acceptor: The oxygen atom can act as a hydrogen bond acceptor, enabling precise interactions with biological targets.
-
Improved Solubility: The polarity imparted by the ether oxygen can enhance the aqueous solubility of a parent molecule, a critical factor for bioavailability.
-
Metabolic Stability: The cyclic structure can confer metabolic stability by protecting adjacent chemical bonds from enzymatic degradation.
-
Conformational Rigidity: The ring system introduces a degree of conformational constraint, which can lock a molecule into a bioactive conformation and improve binding affinity for its target.
Therapeutic Hypothesis and Molecular Design
We hypothesize that conjugating an oxolane moiety at the N-3 position of a therapeutically-active 2,4-disubstituted imidazole core will yield a novel class of compounds with enhanced drug-like properties and potent biological activity. The imidazole core would serve as the primary pharmacophore for interacting with key biological targets (e.g., kinases, COX enzymes, microbial enzymes), while the 3-oxolane substituent would function as a "biomodulator" to optimize solubility, cell permeability, and metabolic stability.
Caption: Hypothetical Pharmacophore Model for 3-Oxolane Imidazoles.
Proposed Synthetic Strategy: N-Alkylation of a Di-substituted Imidazole Core
The synthesis of the target compounds can be achieved through a reliable and scalable two-step process. The first step involves the well-established Radziszewski reaction to form the 2,4-disubstituted imidazole core, followed by a nucleophilic substitution to introduce the oxolane moiety at the N-3 position.
Caption: Proposed Synthetic Workflow for 3-Substituted Oxolane Imidazoles.
Experimental Protocol: Synthesis of 3-(Oxolan-3-yl)-2,4-diphenyl-1H-imidazole
Step 1: Synthesis of 2,4-Diphenyl-1H-imidazole
-
Rationale: This is a classic multi-component reaction providing efficient access to the core imidazole scaffold. Ammonium acetate serves as the nitrogen source for both nitrogen atoms in the final ring.
-
To a round-bottom flask, add benzaldehyde (1.0 eq), benzil (1.0 eq), and ammonium acetate (10.0 eq).
-
Add glacial acetic acid as the solvent (approx. 5-10 mL per gram of benzil).
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 120°C) for 2-3 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature, then pour it into a beaker of cold water.
-
Neutralize the solution by slowly adding aqueous ammonia until a precipitate forms.
-
Collect the solid precipitate by vacuum filtration, wash thoroughly with water, and dry.
-
Recrystallize the crude product from ethanol to yield pure 2,4-diphenyl-1H-imidazole.
Step 2: Synthesis of 3-(Oxolan-3-yl)-2,4-diphenyl-1H-imidazole
-
Rationale: This is a standard N-alkylation reaction. A strong base is required to deprotonate the imidazole N-H, creating a potent nucleophile that attacks the electrophilic carbon of the 3-halo-oxolane. Anhydrous conditions are critical to prevent quenching the base.
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), suspend 2,4-diphenyl-1H-imidazole (1.0 eq) in anhydrous dimethylformamide (DMF).
-
Cool the suspension to 0°C in an ice bath.
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: NaH reacts violently with water and generates flammable H2 gas.
-
Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the sodium salt should be evident.
-
Cool the mixture back to 0°C and add 3-bromotetrahydrofuran (1.1 eq) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC. Upon completion, quench the reaction by carefully adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography on silica gel to yield the final product.
A Framework for Biological Evaluation
A tiered screening approach is essential to efficiently evaluate the therapeutic potential of the synthesized compounds. Primary in vitro assays should be conducted to identify initial hits, followed by in vivo models for promising candidates.
Caption: Proposed Screening Cascade for Biological Evaluation.
Protocol 1: In Vitro Anticancer Activity (MTT Assay)
-
Principle: This assay quantitatively measures cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced, measured by absorbance, is directly proportional to the number of viable cells.[1]
-
Cell Plating: Seed cancer cells (e.g., A549-lung, MCF-7-breast) into a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C. Purple formazan crystals will become visible in viable cells.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[12][16]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[16]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC50 value (the concentration required to inhibit 50% of cell growth).
Protocol 2: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
-
Principle: Subplantar injection of carrageenan in the rat paw induces a localized, acute inflammatory response characterized by edema. This model is widely used to assess the efficacy of anti-inflammatory drugs.[7][17] The swelling peaks around 3-5 hours post-injection.[18]
-
Animal Acclimatization: Acclimate male Wistar rats (150-200g) for one week under standard laboratory conditions. Fast the animals overnight before the experiment.
-
Compound Administration: Administer the test compounds orally or intraperitoneally at various doses (e.g., 10, 20, 50 mg/kg). Administer the vehicle to the control group and a standard drug (e.g., Indomethacin, 10 mg/kg) to the positive control group.[18]
-
Inflammation Induction: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the subplantar region of the right hind paw of each rat.[6]
-
Edema Measurement: Measure the paw volume using a plethysmometer at time 0 (just before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-injection.[9][18]
-
Data Analysis: Calculate the percentage increase in paw volume for each animal. Determine the percentage inhibition of edema for the treated groups compared to the control group using the formula: % Inhibition = [(V_c - V_t) / V_c] * 100, where V_c is the average edema in the control group and V_t is the average edema in the treated group.
Protocol 3: In Vitro Antifungal Activity (Broth Microdilution MIC Assay)
-
Principle: This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8][11] The protocol follows established standards from the Clinical and Laboratory Standards Institute (CLSI).
-
Drug Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in RPMI-1640 medium. The concentration range should be broad (e.g., 0.03 to 16 µg/mL).
-
Inoculum Preparation: Culture the fungal strain (e.g., Candida albicans, Aspergillus fumigatus) on appropriate agar plates. Prepare a fungal suspension in sterile saline and adjust its turbidity to a 0.5 McFarland standard. Further dilute this suspension to achieve a final inoculum concentration of approximately 0.5-2.5 x 10^3 CFU/mL.[11]
-
Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate. Include a drug-free well for a growth control and an un-inoculated well for a sterility control.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.[8]
-
Endpoint Determination: The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth (typically ≥50% reduction) compared to the drug-free growth control, as assessed visually or by reading the optical density.[19]
Conclusion and Future Outlook
The rational design of 3-substituted oxolane imidazoles represents a promising, unexplored strategy in modern drug discovery. By leveraging the proven therapeutic value of the imidazole scaffold and the favorable pharmacokinetic contributions of the oxolane moiety, this novel chemical class holds significant potential for development as anti-inflammatory, antifungal, or anticancer agents. The synthetic and biological evaluation frameworks detailed in this guide provide a comprehensive, self-validating system for researchers to systematically investigate this potential. Successful identification of lead compounds from this proposed scaffold would warrant further investigation into their precise mechanisms of action, in vivo efficacy in more advanced disease models, and comprehensive safety profiling.
References
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Husain, A., Rashid, M., Mishra, R., Parveen, S., & Shin, H. S. (2013). Synthesis and biological evaluation of di- and tri-substituted imidazoles as safer anti-inflammatory-antifungal agents. Bioorganic & Medicinal Chemistry Letters, 23(8), 2434-2438. [Link]
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(2024, October 19). Pharmacological investigations of newly synthesized oxazolones and imidazolones as COX-2 inhibitors. Journal of Molecular Structure. [Link]
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Morris, C. J. (2001). Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. Current Protocols in Pharmacology, 14(1), 5.4.1-5.4.5. [Link]
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(n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. [Link]
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El-Deen, I. M., Eltamany, E. H., & Ali, N. M. (2024). In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug. Future Medicinal Chemistry. [Link]
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Husain, A., Rashid, M., Mishra, R., Parveen, S., & Shin, H. S. (2013). Synthesis and biological evaluation of di- and tri-substituted imidazoles as safer anti-inflammatory-antifungal agents. PubMed. [Link]
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Ali, I., Lone, M. N., & Aboul-Enein, H. Y. (2017). Imidazoles as potential anticancer agents. MedChemComm, 8(10), 1844-1864. [Link]
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Kumar, R., Kumar, A., Singh, P., & Kumar, D. (2022). Synthesis and Anticancer Assessment of Various Amide Derivatives of Imidazo[2,1-b]Oxazoles as Anticancer Agents: Polycyclic Aromatic Compounds. Polycyclic Aromatic Compounds, 43(2), 1-15. [Link]
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Bratulescu, G. (2002). Ultrasound-promoted N-alkylation of imidazole. Catalysis by solid-base, alkali-metal doped carbons. Green Chemistry, 4(6), 554-556. [Link]
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Paul, R. A., & Brown, L. E. (2020). Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. Bio-protocol, 10(16), e3723. [Link]
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(n.d.). Tetrahydrofuran (THF) – Pharma and Industry Applications. Acme-Hardesty. [Link]
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Georgiev, G., & Malinova, D. (2018). Rat paw oedema modeling and NSAIDs: Timing of effects. Scripta Scientifica Pharmaceutica, 5(1), 19-24. [Link]
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Mei, Y., Zhang, Y., & Wang, Y. (2025). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. ChemMedChem. [Link]
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(n.d.). MTT Assay Protocol. Springer Nature Experiments. [Link]
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Mei, Y., Zhang, Y., & Wang, Y. (2025). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. R Discovery. [Link]
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(2026, January 1). Imidazoles in medicine: a review of its pharmacological and therapeutic applications. Taylor & Francis Online. [Link]
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Jenks, J. D., & Miceli, M. H. (2023). A Practical Guide to Antifungal Susceptibility Testing. Journal of Fungi, 9(7), 743. [Link]
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(n.d.). N-ALKYLATION OF IMIDAZOLES BY KOH/Al2O3. Chinese Journal of Applied Chemistry. [Link]
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pKa values of 2-(oxolan-3-yl)-1H-imidazole nitrogen atoms
An In-Depth Technical Guide to the pKa Values of 2-(oxolan-3-yl)-1H-imidazole Nitrogen Atoms
Abstract
The imidazole moiety is a cornerstone in medicinal chemistry, present in numerous pharmaceuticals due to its unique electronic properties and ability to engage in critical biological interactions. Understanding the ionization state of its nitrogen atoms, quantified by the acid dissociation constant (pKa), is paramount for predicting a molecule's pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive analysis of the pKa values of the nitrogen atoms in this compound. We will delve into the fundamental acid-base properties of the imidazole ring, the electronic influence of the 2-position oxolane substituent, and present detailed protocols for both experimental determination and computational prediction of these crucial physicochemical parameters.
Introduction: The Critical Role of pKa in Drug Development
The pKa value, the pH at which a molecule is 50% ionized, is a critical determinant of a drug candidate's behavior in a biological system. It governs fundamental properties such as aqueous solubility, membrane permeability, plasma protein binding, and interaction with target receptors. For researchers and drug development professionals, an accurate understanding of a molecule's pKa is not merely academic; it is a foundational pillar of rational drug design.[1]
The imidazole ring is an amphoteric heterocycle, meaning it can act as both an acid and a base.[2][3] This dual nature is conferred by its two distinct nitrogen atoms. This guide focuses on a specific substituted imidazole, this compound, to explore how these intrinsic properties are modulated by a substituent at the C2 position, a common site for synthetic elaboration in drug discovery programs.
The Two Faces of Imidazole: Acidity and Basicity
The imidazole ring contains two nitrogen atoms with distinct electronic environments, leading to vastly different acid-base characteristics.
-
N-3 (Pyridine-type Nitrogen): This nitrogen's lone pair resides in an sp² hybrid orbital in the plane of the ring and is not involved in the aromatic system.[4] This makes it available to accept a proton, rendering it the basic center of the molecule. The conjugate acid of imidazole has a pKa of approximately 7.0, making it about sixty times more basic than pyridine.[2]
The key equilibrium for drug design and physiological activity is the protonation and deprotonation of the basic N-3 nitrogen.
Caption: Protonation equilibrium of the basic pyridine-type (N-3) nitrogen in imidazole.
Substituent Effects: The Influence of the 2-(oxolan-3-yl) Group
Substitution on the imidazole ring can significantly alter the pKa of both nitrogen atoms. The electronic nature of the substituent—whether it is electron-donating (EDG) or electron-withdrawing (EWG)—is the primary determinant of this effect.
-
Electron-Donating Groups (EDGs): These groups increase the electron density in the ring, making the N-3 nitrogen more basic (increasing its pKa).
-
Electron-Withdrawing Groups (EWGs): These groups decrease the electron density in the ring, making the N-3 nitrogen less basic (decreasing its pKa).[6][7][8]
The 2-(oxolan-3-yl) substituent consists of a saturated tetrahydrofuran ring attached via a carbon atom. The oxygen atom within the oxolane ring is highly electronegative, exerting a net electron-withdrawing inductive effect (-I) on the imidazole ring. This effect, transmitted through the C2 position, will reduce the electron density at the N-3 position.
Predicted Impact on pKa Values:
-
pKa of the Conjugate Acid (N-3 Basicity): The electron-withdrawing nature of the oxolane substituent is expected to decrease the basicity of the N-3 nitrogen. Therefore, the pKa of the conjugate acid of this compound will likely be lower than 7.0 .
-
pKa of the N-1 Proton (N-1 Acidity): The same inductive withdrawal of electron density will stabilize the imidazolide anion formed upon deprotonation of N-1. This increased stability of the conjugate base makes the N-1 proton more acidic . Therefore, the pKa of the N-1 proton is expected to be lower than 14.5 .
Experimental Pathways for pKa Determination
While theoretical principles provide a qualitative prediction, precise pKa values must be determined empirically. Potentiometric and spectrophotometric titrations are the most common and reliable methods.[9][10][11][12]
Caption: A generalized workflow for the experimental determination of pKa values.
Protocol: Potentiometric Titration
Potentiometric titration is a high-precision technique that involves monitoring the pH of a solution as a titrant is added incrementally.[1][9][11]
Objective: To determine the pKa by identifying the half-equivalence point on a titration curve.
Methodology:
-
System Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate measurements.[9]
-
Sample Preparation: Accurately weigh and dissolve a sample of this compound in high-purity water or a suitable co-solvent if solubility is low. The final concentration should be at least 10⁻⁴ M.[10][11] To maintain constant ionic strength, 0.15 M KCl can be added.[9]
-
Titrant Preparation: Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH, carbonate-free).
-
Titration Procedure:
-
Place the sample solution in a jacketed vessel maintained at a constant temperature (e.g., 25 °C) on a magnetic stirrer.
-
Immerse the calibrated pH electrode into the solution.
-
To determine the basic pKa, titrate the solution with the standardized HCl solution. Add the titrant in small, precise increments (e.g., 0.05 mL).
-
After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.
-
Continue the titration well past the equivalence point, which is characterized by a sharp change in pH.
-
-
Data Analysis:
-
Plot the measured pH (y-axis) against the volume of titrant added (x-axis).
-
Calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative plot corresponds to the equivalence point volume (Veq).
-
The half-equivalence point is at Veq / 2. The pH of the solution at this volume is equal to the pKa of the conjugate acid.[9]
-
Protocol: UV-Vis Spectrophotometric Titration
This method is applicable if the protonated and deprotonated forms of the molecule exhibit different UV-Vis absorbance spectra.[11][13][14]
Objective: To determine the pKa by monitoring changes in absorbance as a function of pH.
Methodology:
-
Spectral Scans: Record the UV-Vis absorbance spectrum of this compound in highly acidic (e.g., pH 1-2) and highly basic (e.g., pH 10-11) solutions to identify the spectra of the fully protonated and deprotonated species, respectively. Select an analytical wavelength where the difference in absorbance between the two species is maximal.[14][15]
-
Buffer Preparation: Prepare a series of buffer solutions with accurately known pH values spanning the expected pKa range (e.g., from pH 5 to 9).
-
Sample Preparation: Prepare a set of solutions by adding a constant, known amount of a stock solution of the compound to each buffer solution. Ensure the final concentration is identical across all samples.
-
Absorbance Measurement: Measure the absorbance of each buffered solution at the pre-determined analytical wavelength.
-
Data Analysis:
-
Plot absorbance (y-axis) against pH (x-axis). This will generate a sigmoidal curve.[10]
-
The inflection point of this sigmoid curve corresponds to the pKa.[13]
-
Alternatively, the pKa can be calculated using the following equation for each pH point: pKa = pH + log[(A - A_B) / (A_A - A)] Where:
-
A is the absorbance at a given pH.
-
A_A is the absorbance of the fully protonated (acidic) form.
-
A_B is the absorbance of the fully deprotonated (basic) form.
-
-
Computational Chemistry: In Silico pKa Prediction
Computational methods, particularly those based on quantum mechanics, offer a powerful way to predict pKa values before a compound is synthesized.[16][17] The most common approach involves calculating the Gibbs free energy of deprotonation via a thermodynamic cycle.[18][19]
Caption: Thermodynamic cycle used to calculate the free energy of deprotonation in solution.
Protocol: DFT-Based pKa Prediction
Density Functional Theory (DFT) provides a good balance of accuracy and computational cost for pKa prediction.[20][21]
Objective: To calculate the standard-state Gibbs free energy change (ΔG°) of the deprotonation reaction in solution.
Methodology:
-
Structure Optimization:
-
Build the 3D structures of the protonated (imidazolium) and neutral (imidazole) forms of this compound.
-
Perform geometry optimization and frequency calculations for both species in the gas phase using a suitable DFT functional and basis set (e.g., B3LYP/6-31G**).[18] This yields the gas-phase free energies (G°gas).
-
-
Solvation Energy Calculation:
-
Free Energy Calculation in Solution:
-
Calculate the free energy of each species in solution (G°solv) by adding the gas-phase free energy and the solvation free energy.
-
-
pKa Calculation:
-
Calculate the ΔG° for the deprotonation reaction in solution: ΔG°solv = G°solv(imidazole) + G°solv(H⁺) - G°solv(imidazolium)
-
The free energy of the solvated proton, G°solv(H⁺), is a well-established, though debated, value (typically around -260 to -270 kcal/mol).[22]
-
Convert the calculated ΔG°solv to a pKa value using the equation: pKa = ΔG°solv / (2.303 * RT) Where R is the gas constant and T is the temperature (298.15 K).
-
Linear correction factors, derived from comparing calculated and experimental pKa values for a training set of similar molecules, can be applied to improve accuracy.[17][19]
-
Summary of Predicted pKa Values
Based on the principles of substituent effects, we can summarize the expected pKa values for this compound relative to the parent imidazole.
| Nitrogen Atom | Property | Unsubstituted Imidazole (pKa) | This compound (Predicted pKa) | Rationale |
| N-3 | Basicity (of conjugate acid) | ~7.0[2] | < 7.0 | The -I effect of the oxolane ring decreases electron density, making N-3 less basic. |
| N-1 | Acidity | ~14.5[2][4][5] | < 14.5 | The -I effect of the oxolane ring stabilizes the resulting anion, making the N-1 proton more acidic. |
Conclusion
The pKa values of the nitrogen atoms in this compound are fundamental to its chemical and biological character. The pyridine-type N-3 atom serves as the primary basic center, while the pyrrole-type N-1 proton is weakly acidic. The introduction of the 2-(oxolan-3-yl) substituent is predicted to decrease the basicity of N-3 and increase the acidity of N-1 due to its electron-withdrawing inductive effect. For drug development professionals, accurately quantifying these values is essential. This guide has provided the theoretical framework for understanding these properties, alongside robust, field-proven protocols for their experimental determination via potentiometric and UV-Vis titration, and their prediction using DFT-based computational models. The integration of these approaches provides a powerful strategy for characterizing and optimizing imidazole-containing drug candidates.
References
-
Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]
-
Kole, P. L., & Millard, A. (2012). Development of Methods for the Determination of pKa Values. PMC. Available from: [Link]
-
ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available from: [Link]
-
Lill, M. A., et al. (1991). Direct prediction of dissociation constants (pKa's) of clonidine-like imidazolines, 2-substituted imidazoles, and 1-methyl-2-substituted-imidazoles from 3D structures using a comparative molecular field analysis (CoMFA) approach. Journal of Medicinal Chemistry. Available from: [Link]
-
Chen, Y., & Chen, S. (2021). DFT-Machine Learning Approach for Accurate Prediction of pKa. ACS Omega. Available from: [Link]
-
Rezaei-Sameti, M. (2010). Calculation of the pKa of 1-(o-Hydroxyphenyl) Imidazole Carboxylic Esters Using the ab initio, DFT and PCM–UAHF models. Asian Journal of Chemistry. Available from: [Link]
-
Mettler Toledo. (2023). Streamline pKa Value Determination Using Automated UV/Vis-Titration. Available from: [Link]
-
Rowan. (2025). How to Predict pKa. Available from: [Link]
-
Gimferrer, M., et al. (2011). Computational calculations of pKa values of imidazole in Cu(ii) complexes of biological relevance. Physical Chemistry Chemical Physics. Available from: [Link]
-
ResearchGate. (2011). Computational calculations of pKa values of imidazole in Cu(II) complexes of biological relevance. Available from: [Link]
-
DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Available from: [Link]
-
Işık, M., et al. (2018). Absolute and Relative pKa Predictions via a DFT Approach Applied to the SAMPL6 Blind Challenge. PMC. Available from: [Link]
-
Liptak, M. D., & Shields, G. C. (1997). Calculation of Absolute and Relative Acidities of Substituted Imidazoles in Aqueous Solvent. Journal of the American Chemical Society. Available from: [Link]
-
SciSpace. (2021). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Available from: [Link]
-
Russo, N., et al. (2024). Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. MDPI. Available from: [Link]
-
Wikipedia. Imidazole. Available from: [Link]
-
RSC Publishing. (2011). Computational Calculations of pKa Values of Imidazole in Cu(II) Complexes of Biological Relevance - Supplementary Material. Available from: [Link]
-
Gift, A. D., et al. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. Journal of Chemical Education. Available from: [Link]
-
TSI Journals. (2022). Imidazole: Chemistry, Synthesis, Properties, Industrial Application. Available from: [Link]
-
Journal of Medicinal Chemistry. (1991). Direct prediction of dissociation constants (pKa's) of clonidine-like imidazolines, 2-substituted imidazoles and 1-methyl-2-substituted-imidazoles from 3D structures using a comparative molecular field analysis (CoMFA) approach. Available from: [Link]
-
Pliego, J. R. (2020). On the Accuracy of the Direct Method to Calculate pKa from Electronic Structure Calculations. The Journal of Physical Chemistry A. Available from: [Link]
-
DigitalCommons@UNO. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. Available from: [Link]
-
ResearchGate. (2018). The pKa of molecule predicted from the best model. Available from: [Link]
-
Human Journals. (2014). Chemical and Pharmacological Properties of Imidazoles. Available from: [Link]
-
University of California, Davis. pKa of a dye: UV-VIS Spectroscopy. Available from: [Link]
-
ResearchGate. (2016). How to calculate pKa of an acid from a UV/Vis titration with DBU in THF?. Available from: [Link]
-
ResearchGate. Calculation of the pKa of 1-(o-Hydroxyphenyl) imidazole carboxylic esters using the ab initio, DFT and PCM-UAHF models. Available from: [Link]
-
Chemagination. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. Available from: [Link]
-
FULIR. (2014). On the basicity of conjugated nitrogen heterocycles in different media. Available from: [Link]
-
Salgado, L., & Vargas-Hernández, C. (2014). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. American Journal of Analytical Chemistry. Available from: [Link]
-
Dialnet. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. Available from: [Link]
-
RSC Publishing. (2012). Electronic/substituents influence on imidazole ring donor–acceptor capacities using 1H-imidazo[4,5-f][9][23]phenanthroline frameworks. Available from: [Link]
-
Reddit. (2016). I don't understand why imidazole has a weak acidic group. Available from: [Link]
-
Semantic Scholar. (2010). Spectroscopic study of 2-, 4- and 5-substituents on pKa values of imidazole heterocycles prone to intramolecular proton-electrons transfer. Available from: [Link]
-
Taylor & Francis Online. (2020). Imidazole derivatives for efficient organic light-emitting diodes. Available from: [Link]
-
MDPI. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Available from: [Link]
-
Chemistry Stack Exchange. (2017). pKa of imidazoles. Available from: [Link]
-
Chemistry Stack Exchange. (2015). pKa values for protonated nitrogens in ketoconazole. Available from: [Link]
-
PMC. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Available from: [Link]
-
Der Pharma Chemica. (2015). Review: A convenient approach for the synthesis of imidazole derivatives using microwaves. Available from: [Link]
-
Journal of Chemical and Pharmaceutical Research. (2012). Synthesis and pharmacological evaluation of some substituted imidazoles. Available from: [Link]
-
ResearchGate. pKa values of imidazoles versus degree of substitution. Available from: [Link]
-
Pharmaguideline. (2022). Synthesis, Reactions and Medicinal Uses of Imidazole. Available from: [Link]
-
International Journal of Pharmacy and Technology. (2012). A review: Imidazole synthesis and its biological activities. Available from: [Link]
-
International Journal of Creative Research Thoughts. (2020). Synthesis, Characterization and Biological Activity of Imidazole Derivatives. Available from: [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2015). An Overview on Synthesis, Properties and Biological Activities of Imidazole and Its Derivatives. Available from: [Link]
-
Organic Chemistry Portal. Imidazole synthesis. Available from: [Link]
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- 4. reddit.com [reddit.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Electronic/substituents influence on imidazole ring donor–acceptor capacities using 1H-imidazo[4,5-f][1,10]phenanthroline frameworks - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
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- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
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- 12. mt.com [mt.com]
- 13. ishigirl.tripod.com [ishigirl.tripod.com]
- 14. Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator [scirp.org]
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- 19. Absolute and Relative pKa Predictions via a DFT Approach Applied to the SAMPL6 Blind Challenge - PMC [pmc.ncbi.nlm.nih.gov]
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- 23. researchgate.net [researchgate.net]
Metabolic Stability of Oxolane-Substituted Imidazole Rings: A Technical Guide
Executive Summary
The oxolane (tetrahydrofuran, THF) ring substituted with an imidazole moiety represents a high-value pharmacophore in medicinal chemistry, frequently serving as a nucleoside mimic, a linker in kinase inhibitors, or a core scaffold in antifungal agents. However, this structural motif presents a dual metabolic liability: the electron-rich imidazole nitrogen is prone to direct oxidation and heme-iron coordination (CYP inhibition), while the oxolane ring possesses highly labile
This guide provides a mechanistic analysis of these instabilities, validated in vitro assessment protocols, and medicinal chemistry strategies to optimize the half-life (
Part 1: Structural Activity & Metabolic Liabilities
The Mechanism of Instability
The metabolic vulnerability of the oxolane-substituted imidazole arises from the synergistic reactivity of its two components.
-
Oxolane (THF) Oxidation: The ether oxygen of the oxolane ring stabilizes the formation of a carbon-centered radical at the adjacent (
) position. Cytochrome P450 enzymes (predominantly CYP3A4 and CYP2D6) abstract an -hydrogen, leading to a hemiacetal intermediate. This intermediate is unstable and spontaneously collapses into a -lactone or undergoes ring scission to form an acyclic alcohol/aldehyde. -
Imidazole-Driven Localization: The basic nitrogen (N3) of the imidazole ring often acts as a Type II ligand, coordinating with the heme iron of CYP450. While this can inhibit the enzyme, it also localizes the molecule within the active site, positioning the attached oxolane ring in proximity to the highly reactive Compound I (FeO
) species, thereby facilitating oxidation.
Visualization of Metabolic Pathways
The following diagram illustrates the oxidative cascade of the oxolane ring when coupled with an imidazole directing group.
Figure 1: CYP450-mediated oxidative pathways of the oxolane ring. The
Part 2: In Silico & In Vitro Assessment Strategies
Before initiating synthesis of analogs, the stability of the scaffold must be baselined.
Computational Prediction (Site of Metabolism)
Utilize Quantum Mechanical (QM) simulations to calculate the Bond Dissociation Energy (BDE) of the C-H bonds adjacent to the ether oxygen.
-
High Risk: BDE < 90 kcal/mol indicates a "soft spot" for hydrogen abstraction.
-
Validation: Compare the metabolic stability of the oxolane-imidazole against a reference standard like Buspirone (pyrimidine-piperazine) or Voriconazole (triazole-containing), which share heterocyclic metabolic features.
Experimental Assessment: Microsomal Stability
The gold standard for assessing this scaffold is the Human Liver Microsome (HLM) stability assay.
Critical Consideration for Imidazoles: Because imidazoles can inhibit CYP enzymes (mechanism-based inhibition), standard assays may yield false "stable" results if the concentration is too high.
-
Protocol Adjustment: Run the assay at low substrate concentrations (
) to minimize autoinhibition, or perform a linearity check (time vs. protein concentration).
Part 3: Structural Modification Strategies
To improve metabolic stability without sacrificing potency, apply the following medicinal chemistry tactics targeting the oxolane "soft spot."
| Strategy | Mechanism of Action | Impact on Stability | Potential Risk |
| Deuteration | Kinetic Isotope Effect (KIE): C-D bonds are stronger than C-H bonds, slowing the rate-limiting H-abstraction step. | High (2-5x increase in | Metabolic switching to other sites. |
| Fluorination | Electronic Deactivation: Fluorine is highly electronegative, pulling electron density from the C-H bond and raising the oxidation potential. | Very High | May alter pKa and lipophilicity (LogD). |
| Gem-Dimethyl | Steric Hindrance: Adding methyl groups adjacent to the ether oxygen blocks CYP access to the | Moderate to High | Increased lipophilicity; potential steric clash with target. |
| Ring Contraction | Oxetane Switch: Replacing the 5-membered oxolane with a 4-membered oxetane reduces lipophilicity and alters ring geometry, often removing the metabolic liability. | High | Synthetic complexity; altered vector. |
Decision Tree for Optimization
Use this workflow to guide structural modifications based on MetID (Metabolite Identification) data.
Figure 2: Medicinal chemistry decision tree for optimizing oxolane-imidazole scaffolds.
Part 4: Experimental Protocols
Protocol: Microsomal Stability Assay (HLM)
Objective: Determine the intrinsic clearance (
Reagents:
-
Pooled Human Liver Microsomes (20 mg/mL).
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).
-
Phosphate Buffer (100 mM, pH 7.4).[1]
-
Stop Solution: Acetonitrile containing Internal Standard (e.g., Tolbutamide).
Workflow:
-
Preparation: Dilute microsomes to 0.5 mg/mL in phosphate buffer. Pre-incubate at 37°C for 5 mins.
-
Initiation: Add test compound (Final conc: 1
, <0.1% DMSO) and NADPH regenerating system. -
Sampling: Aliquot 50
at min into 150 ice-cold Stop Solution. -
Processing: Centrifuge at 4000 rpm for 20 min to pellet protein.
-
Analysis: Inject supernatant onto LC-MS/MS (C18 column). Monitor parent ion depletion.
Self-Validating Controls:
-
Positive Control: Verapamil (High Clearance) and Warfarin (Low Clearance).
-
Negative Control: Incubate without NADPH to rule out chemical instability (hydrolysis).
-
Acceptance Criteria:
of the ln(concentration) vs. time plot must be > 0.90.
Protocol: Metabolite Identification (Soft Spot Analysis)
Objective: Confirm if the oxolane ring is the primary site of metabolism.
-
Incubation: Scale up HLM assay to 10
substrate concentration; incubate for 60 min. -
Enrichment: Quench with ACN, evaporate supernatant to dryness, reconstitute in 10% MeOH.
-
Data Acquisition: High-Resolution Mass Spectrometry (HRMS) using data-dependent acquisition (DDA).
-
Data Interpretation:
-
Look for +14 Da (Carbonyl formation/Lactone).
-
Look for +16 Da (Hydroxylation).
-
Look for +32 Da (Di-hydroxylation or Ring Opening to acid).
-
Diagnostic Ion: If the oxolane ring opens, the fragmentation pattern will shift significantly compared to the parent.
-
References
-
Scatina, J. A., et al. (1992). Metabolism of the oxolane ring: Oxidative pathways and stereochemical considerations. Drug Metabolism Reviews.
-
Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.[2]
-
Wullschleger, S., et al. (2012). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition.
-
FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.
-
Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology.
Sources
Methodological & Application
Application Note: High-Efficiency Synthesis of 2-(Oxolan-3-yl)-1H-imidazole
Executive Summary
This application note details the synthesis of 2-(oxolan-3-yl)-1H-imidazole (also known as 2-(tetrahydrofuran-3-yl)-1H-imidazole). This scaffold serves as a critical bioisostere for phenyl-imidazoles in drug discovery, offering improved water solubility and reduced lipophilicity (LogP) while maintaining hydrogen bond acceptor/donor capabilities.
The protocol utilizes a modified Debus-Radziszewski reaction , optimizing the condensation of tetrahydrofuran-3-carbaldehyde with glyoxal and ammonium acetate. Two methodologies are presented:
-
Method A (Thermal): A robust, scalable route for gram-scale synthesis.
-
Method B (Microwave-Assisted): A rapid, high-throughput route for library generation.
Retrosynthetic Analysis & Mechanism
The construction of the imidazole ring at the C2 position is achieved via the condensation of a dicarbonyl (glyoxal) with an aldehyde and an ammonia source.[1][2]
Reaction Scheme
The core transformation involves the reaction of tetrahydrofuran-3-carbaldehyde (1) with glyoxal (2) and ammonium acetate (3) to yield the target imidazole (4) .
Figure 1: Retrosynthetic disconnection and forward synthesis pathway.
Mechanistic Insight
The reaction proceeds through a multi-component condensation.[2][3][4][5] Mechanistically, the ammonia reacts with glyoxal to form a transient diimine species. Concurrently, the aldehyde condenses with the ammonia/diimine species.[2][3] The driving force is the aromatization of the imidazole ring and the thermodynamic stability of the water byproducts.
Critical Control Point: Glyoxal is prone to polymerization in basic media. The use of ammonium acetate buffers the reaction (maintaining pH ~7-8), preventing glyoxal degradation while providing the necessary ammonia equivalents.
Experimental Protocols
Reagents and Materials
| Reagent | CAS Number | Equiv. | Role |
| Tetrahydrofuran-3-carbaldehyde | 79710-86-4 | 1.0 | Limiting Reagent |
| Glyoxal (40% w/w in H2O) | 107-22-2 | 1.1 | C4-C5 Backbone Source |
| Ammonium Acetate | 631-61-8 | 4.0 - 5.0 | Nitrogen Source / Buffer |
| Methanol (MeOH) | 67-56-1 | Solvent | Reaction Medium |
| Ethyl Acetate / Isopropanol | - | - | Extraction Solvents |
Method A: Standard Thermal Synthesis (Scalable)
Recommended for batches >1g.
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve tetrahydrofuran-3-carbaldehyde (1.0 equiv) in Methanol (concentration ~0.5 M).
-
Addition: Add Ammonium Acetate (5.0 equiv) to the solution. Stir at room temperature for 10 minutes until fully dissolved.
-
Glyoxal Addition: Add Glyoxal (40% aq. solution, 1.1 equiv) dropwise over 5 minutes.
-
Note: The solution may turn slightly yellow; this is normal.
-
-
Reaction: Equip the flask with a reflux condenser. Heat the mixture to 50°C for 12–16 hours.
-
Why 50°C? Higher temperatures (reflux at 65°C) can promote the formation of dark "tar" byproducts from glyoxal polymerization. 50°C is the "sweet spot" for conversion vs. purity.
-
-
Monitoring: Monitor by TLC (10% MeOH in DCM) or LC-MS. The product typically elutes as a polar peak (M+H = 139.1).
Method B: Microwave-Assisted Synthesis (High-Throughput)
Recommended for library generation (<100mg).
-
Loading: In a 5 mL microwave vial, combine the aldehyde (0.5 mmol), Glyoxal (0.55 mmol), and NH4OAc (2.5 mmol).
-
Solvent: Add Methanol (2 mL) and Acetic Acid (0.1 mL).
-
Irradiation: Seal the vial. Heat in a microwave reactor at 100°C for 15 minutes (High Absorption setting).
-
Cooling: Cool to room temperature using a compressed air flow.
Purification & Workup Workflow
The target molecule is amphoteric and moderately water-soluble due to the ether oxygen and imidazole nitrogen. Standard aqueous workups often result in low yields due to product loss in the aqueous phase.
Figure 2: Optimized purification workflow for polar imidazoles.
Detailed Workup Steps:
-
Concentration: Remove Methanol under reduced pressure. Do not distill to dryness; leave a small amount of aqueous residue.
-
Basification: The imidazole forms as the acetate salt. Add saturated aqueous NaHCO3 or K2CO3 carefully until pH ~9–10. This liberates the free base.
-
Extraction (Critical Step): Pure Ethyl Acetate may not efficiently extract the polar product. Use a mixture of DCM:Isopropanol (3:1) or n-Butanol . Perform 3x extractions.
-
Chromatography: Elute with a gradient of DCM to 10% MeOH/DCM. The imidazole NH is polar; adding 1% NH4OH to the eluent can reduce tailing.
Characterization & Quality Control
| Parameter | Expected Result | Notes |
| Physical State | Off-white to pale yellow solid | Hygroscopic; store in desiccator. |
| LC-MS (ESI+) | m/z = 139.08 [M+H]+ | Primary confirmation. |
| 1H NMR (DMSO-d6) | δ 11.8 (br s, 1H, NH)δ 6.9 (s, 2H, Imidazole C4/C5)δ 3.4-4.0 (m, THF protons) | Imidazole protons (C4/C5) appear as a singlet or distinct doublets depending on tautomer exchange rate. |
| Solubility | Soluble in MeOH, DMSO, dilute HCl. | Poor solubility in Hexanes/Et2O. |
Troubleshooting Guide
Issue: Low Yield (<30%)
-
Cause: Product lost in aqueous layer during workup.[1]
-
Solution: Saturate the aqueous layer with NaCl (salting out) before extraction. Switch extraction solvent to n-Butanol.
Issue: Dark/Black Reaction Mixture
-
Cause: Polymerization of glyoxal or aldehyde oxidation.
-
Solution: Ensure Glyoxal is fresh (not yellowed). Lower reaction temperature to 40°C and extend time. Degas methanol with Nitrogen before use.
Issue: Incomplete Conversion
-
Cause: Aldehyde hydrate formation.
-
Solution: Add a Lewis Acid catalyst (e.g., 5 mol% Iodine or Sulfamic Acid) to drive the condensation.
References
-
Debus, H. "Ueber die Darstellung des Glyoxalins aus Glyoxal und Ammoniak." Liebigs Annalen der Chemie, vol. 107, no. 2, 1858, pp. 199–208. Link
-
Radziszewski, B. "Ueber Glyoxalin und seine Homologen." Berichte der deutschen chemischen Gesellschaft, vol. 15, no. 2, 1882, pp. 2706–2708. Link
-
Wolkenberg, S. E., et al. "Efficient Synthesis of Imidazoles from Aldehydes and 1,2-Diketones Using Microwave Irradiation."[2] Organic Letters, vol. 6, no.[6] 9, 2004, pp. 1453–1456. Link
-
Kidwai, M., et al. "Microwave Assisted Synthesis of Novel 1,2,4,5-Tetrasubstituted Imidazoles."[2] Journal of the Korean Chemical Society, vol. 53, no. 6, 2009. Link
Sources
- 1. EP0024533B1 - Isolation of imidazoles from their aqueous solutions - Google Patents [patents.google.com]
- 2. ijprajournal.com [ijprajournal.com]
- 3. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 4. Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Imidazole synthesis [organic-chemistry.org]
Technical Guide: N-Protection Reagents for 2-(Oxolan-3-yl)-1H-Imidazole
Executive Summary & Strategic Analysis
The 2-(oxolan-3-yl)-1H-imidazole moiety is a critical pharmacophore in kinase inhibitors and histamine receptor ligands. The presence of the oxolane (tetrahydrofuran) ring at the C2 position introduces specific electronic and steric considerations that distinguish it from simple imidazole protection.
The Chemical Challenge
-
Regiochemistry: While 1H-imidazole is symmetric, the C2-oxolane substituent renders the N1 and N3 positions diastereotopic if the oxolane center is chiral. However, due to the rapid tautomeric equilibrium and the symmetry of the unsubstituted C4/C5 carbons, N-protection yields a chemically equivalent N-protected product (1-PG-2-substituted) unless C4/C5 are further substituted.
-
Lewis Basicity: The oxolane ether oxygen is a Lewis base. In metallation reactions (e.g., lithiation), this oxygen can coordinate with lithium, potentially altering directing effects.
-
Steric Bulk: The C2-oxolane group creates steric hindrance proximal to the annular nitrogens, potentially retarding the rate of protection with bulky groups like Trityl (Trt) compared to unsubstituted imidazole.
Reagent Selection Matrix
The choice of protecting group (PG) is dictated by the downstream chemistry (orthogonality) and the stability of the oxolane ring.
| Reagent | Group (PG) | Stability Profile | Steric Impact | Primary Application |
| Di-tert-butyl dicarbonate | Boc | Acid labile; Base stable | Moderate | General synthesis; Pd-coupling; Nucleophilic substitutions. |
| SEM-Chloride | SEM | Fluoride/Acid labile; Base stable | Low | Directed Lithiation (DoM) ; C-H activation; Solubility enhancement. |
| Trityl Chloride | Trt | Acid labile; Base stable | High | Steric shielding of C2/C4; Preventing N-quaternization. |
| Tosyl Chloride | Ts | Base labile; Acid stable | Moderate | Electron-withdrawing; Deactivates ring for electrophilic attack. |
Decision Framework (Workflow)
The following decision tree guides the selection of the optimal reagent based on the intended next synthetic step.
Figure 1: Strategic decision tree for selecting N-protecting groups based on downstream chemical compatibility.
Detailed Experimental Protocols
Protocol A: Boc Protection (Standard & Scalable)
Application: Ideal for general intermediate handling and purification. The Boc group lowers the polarity of the imidazole, facilitating silica chromatography.
Mechanism: Nucleophilic catalysis by DMAP facilitates the attack of the imidazole nitrogen on the bulky anhydride.
Materials:
-
Substrate: this compound (1.0 equiv)
-
Reagent:
(Di-tert-butyl dicarbonate) (1.2 equiv) -
Base: Triethylamine (
) (1.5 equiv) -
Catalyst: DMAP (4-Dimethylaminopyridine) (0.05 equiv)
-
Solvent: DCM (Dichloromethane) or THF (0.2 M concentration)
Procedure:
-
Setup: Charge a flame-dried round-bottom flask with the imidazole substrate and dry DCM under
atmosphere. -
Addition: Add
followed by DMAP. Stir for 5 minutes. -
Reaction: Add
portion-wise (solid) or dropwise (if dissolved in DCM) at . -
Execution: Warm to Room Temperature (RT) and stir for 3–6 hours.
-
Checkpoint: Monitor TLC (5% MeOH/DCM). The product will be significantly less polar (higher
) than the starting material.
-
-
Workup: Quench with saturated
. Extract with DCM ( ). Wash combined organics with brine, dry over , and concentrate.[1] -
Purification: Flash chromatography (Hexanes/EtOAc).
Expert Insight: If the reaction is sluggish due to C2 sterics, switch solvent to MeCN and heat to
Protocol B: SEM Protection (For Lithiation/Metallation)
Application: Essential if the next step involves treating the imidazole with
Mechanism: Irreversible deprotonation by Sodium Hydride followed by
Materials:
-
Substrate: this compound (1.0 equiv)
-
Reagent: SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride) (1.1 equiv)
-
Base: NaH (60% dispersion in mineral oil) (1.2 equiv)
-
Solvent: Anhydrous DMF (Dimethylformamide) (0.15 M)
Procedure:
-
Preparation: Wash NaH with dry pentane/hexane under
to remove mineral oil (optional but recommended for clean NMR). Suspend NaH in anhydrous DMF at . -
Deprotonation: Add the imidazole substrate (dissolved in minimal DMF) dropwise to the NaH suspension.
-
Observation: Vigorous
gas evolution will occur. Stir at for 30–45 mins until gas evolution ceases (formation of sodium imidazolide).
-
-
Alkylation: Add SEM-Cl dropwise via syringe at
. -
Execution: Allow to warm to RT and stir for 2–4 hours.
-
Quench: Critical Step. Cool back to
and quench very slowly with water or sat. . (Exothermic!). -
Workup: Extract with EtOAc (
). Wash extensively with water ( ) and LiCl (5% aq) to remove DMF. -
Purification: Silica gel chromatography.
Figure 2: Mechanistic pathway for SEM protection via sodium imidazolide intermediate.
Troubleshooting & Optimization (Expertise)
Regioisomerism in NMR
Because the C2-oxolane group is chiral (usually supplied as a racemate or single enantiomer), the N1 and N3 atoms are diastereotopic. However, since the imidazole ring is planar and C4/C5 are unsubstituted hydrogens, N1-SEM and N3-SEM are identical rotational isomers (rotamers) unless the rotation around the C2-oxolane bond is restricted.
-
Validation: In
NMR, you should see a single set of signals. If you see signal doubling, check for atropisomerism (rare for this size) or ensure the starting material was not a mixture of C4/C5 substituted isomers.
Stability of the Oxolane Ring
The tetrahydrofuran ring is generally stable. However, when using Trityl Chloride , avoid using strong Lewis acids (
-
Recommendation: Use the basic conditions (Protocol A/B) or mild Trityl conditions (
).
Deprotection Considerations
-
Boc: Removal with TFA/DCM is standard. The oxolane oxygen will protonate but the ring will survive.
-
SEM: Removal with TBAF (Tetra-n-butylammonium fluoride) in THF is preferred over acid to protect the ether functionality.
References
-
Greene, T. W., & Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis, 4th Ed., Wiley-Interscience, 2006 . (Chapter 7: Protection for the Amino Group - Imidazoles).
-
Lipshutz, B. H., & Pegram, J. J. "
-(Trimethylsilyl)ethoxymethyl chloride. A new reagent for the protection of the hydroxyl group." Tetrahedron Letters, 1980 , 21(35), 3343-3346. (Foundational text for SEM chemistry). -
BenchChem. "Application Notes and Protocols: N-Protection of Imidazole with Boc Anhydride." BenchChem Protocols, 2025 .
-
Torregrosa, R., Pastor, I. M., & Yus, M. "Isoprene-catalyzed lithiation of imidazole: synthesis of 2-(hydroxyalkyl)- and 2-(aminoalkyl)imidazoles."[2] Tetrahedron, 2005 , 61, 11148-11155.[2] (Discusses lithiation of 2-substituted imidazoles).
-
Total Synthesis. "SEM Protecting Group: Mechanism and Procedures." Total-Synthesis.com, 2024 .
Sources
Advanced Protocols for Coupling Imidazole to Tetrahydrofuran Scaffolds
Topic: Procedure for Coupling Imidazole to Tetrahydrofuran Ring Content Type: Detailed Application Note & Protocol Audience: Researchers, Medicinal Chemists, Process Scientists
Executive Summary & Strategic Decision Matrix
The formation of a C–N bond between an imidazole ring and a tetrahydrofuran (THF) moiety is a cornerstone transformation in medicinal chemistry. This structural motif is ubiquitous in nucleoside analogs (e.g., ribavirin, mizoribine), antifungal agents, and novel fragment-based drug candidates.
Selecting the correct coupling strategy depends heavily on the nature of the THF electrophile (anomeric vs. non-anomeric) and the required stereochemistry.
Method Selection Matrix
| Feature | Vorbrüggen Glycosylation | Mitsunobu Coupling | Direct Alkylation (S_N2) |
| Target Position | Anomeric Carbon (C1') | Non-anomeric (C2', C3') or Anomeric | Primary/Secondary Carbons |
| Precursor | 1-O-Acetyl/Benzoyl THF (Sugar) | THF-Alcohol (OH) | THF-Halide/Sulfonate |
| Stereocontrol | Excellent (via NGP*) | Good (Inversion) | Variable (Inversion) |
| Primary Utility | Nucleoside Synthesis | Scaffold Decoration | Simple substitutions |
| Key Reagents | BSA/HMDS, TMSOTf | DEAD/DIAD, PPh3 | NaH, K2CO3, DMF/THF |
*NGP: Neighboring Group Participation[1]
Protocol A: Vorbrüggen Glycosylation (The Gold Standard)
Application: Synthesis of imidazole nucleosides where the imidazole is attached to the anomeric position of a ribose or deoxyribose derivative. Mechanism: Silyl-Hilbert-Johnson reaction.[1][2] Critical Success Factor: Moisture exclusion and Lewis Acid stoichiometry.
Materials
-
Imidazole Substrate: Dry, finely powdered.
-
Glycosyl Donor: 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (or similar). Note: Benzoyl protection at C2 is preferred over acetyl for superior beta-selectivity via NGP.
-
Silylating Agent:
-Bis(trimethylsilyl)acetamide (BSA) or Hexamethyldisilazane (HMDS). -
Lewis Acid: Trimethylsilyl trifluoromethanesulfonate (TMSOTf).[2]
-
Solvent: Anhydrous Acetonitrile (MeCN) or 1,2-Dichloroethane (DCE).
Step-by-Step Methodology
Step 1: In Situ Silylation of Imidazole
-
Charge a flame-dried round-bottom flask (RBF) with the imidazole derivative (1.0 equiv) under an argon atmosphere.
-
Suspend in anhydrous MeCN (5–10 mL per mmol).
-
Add BSA (2.0–3.0 equiv).
-
Process Check: Stir at 60°C for 15–30 minutes until the solution becomes clear. This indicates the formation of the silylated imidazole species (N-TMS).
-
Expert Insight: If the imidazole is electron-deficient, higher temperatures or neat HMDS with catalytic
reflux may be required.
-
Step 2: Coupling Reaction
-
Cool the silylated mixture to 0°C.
-
Dissolve the Glycosyl Donor (1.0–1.1 equiv) in anhydrous MeCN and add to the reaction vessel.
-
Add TMSOTf (1.1–1.5 equiv) dropwise via syringe.
-
Caution: Exothermic reaction. Maintain temp < 5°C during addition to prevent anomerization.
-
-
Allow the reaction to warm to Room Temperature (RT) or heat to 60-80°C depending on reactivity. Monitor by LC-MS.[3]
-
Typical Time: 1–4 hours.[4]
-
Step 3: Workup & Purification
-
Quench by pouring the mixture into ice-cold saturated aqueous
. -
Extract with Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (3x).
-
Wash combined organics with brine, dry over
, and concentrate. -
Purification: Flash column chromatography.
-
Note: The
-anomer is typically less polar than the -anomer in standard nucleoside solvent systems (DCM/MeOH).
-
Mechanistic Workflow (Graphviz)
Caption: Workflow for Vorbrüggen Glycosylation highlighting the convergence of silylated base and activated sugar donor.
Protocol B: Mitsunobu Coupling[6]
Application: Coupling imidazole to non-anomeric THF alcohols (e.g., 3-hydroxy-THF) or for cases where Vorbrüggen conditions are too harsh.
Mechanism:
Materials
-
Imidazole: 1.0 equiv.[4]
-
THF-Alcohol: 1.0 equiv (Chiral or Racemic).
-
Phosphine: Triphenylphosphine (
) or Polymer-supported (1.2–1.5 equiv). -
Azodicarboxylate: Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.2–1.5 equiv).
-
Solvent: Anhydrous THF.
Step-by-Step Methodology
-
Preparation: Dissolve Imidazole, THF-Alcohol, and
in anhydrous THF under nitrogen. Cool to 0°C.[5]-
Expert Insight: The order of addition is crucial.[5] Premixing the weak nucleophile (imidazole) with the alcohol and phosphine minimizes side reactions.
-
-
Activation: Add DEAD/DIAD dropwise over 10–15 minutes.
-
Visual Cue: The solution will turn yellow/orange. The color should fade or persist depending on the reagent quality.
-
-
Reaction: Stir at 0°C for 30 minutes, then warm to RT. Stir for 12–24 hours.[6]
-
Workup: Concentrate the solvent. Triturate the residue with diethyl ether/hexane to precipitate Triphenylphosphine oxide (
) (a major byproduct). Filter and purify the filtrate by chromatography.
Regioselectivity & Troubleshooting
A common failure mode is the formation of regioisomeric mixtures (N1 vs N3 alkylation) when using 4-substituted imidazoles.[7]
Regioselectivity Rules
| Condition / Substituent | Favored Position | Mechanistic Rationale |
| Steric Bulk at C4 | N1 (Distal) | Alkylation occurs at the nitrogen furthest from the bulky group ( |
| Electron Withdrawing (EWG) at C4 | N1 (Distal) | N3 is less nucleophilic due to inductive withdrawal; N1 is favored electronically.[7] |
| Vorbrüggen (Thermodynamic) | N3 (Proximal) | Silylation often occurs at N1, but reversible conditions can lead to the thermodynamic product, often N3-glycosyl if C4 is not too bulky. |
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield (Vorbrüggen) | Wet reagents / Hydrolysis of TMS-intermediate | Dry imidazole at 50°C under vacuum. Distill TMSOTf. Ensure MeCN is <50 ppm |
| Lack of NGP | Use 2-O-benzoyl or 2-O-acetyl protecting groups on the sugar. Avoid benzyl ethers at C2. | |
| N1/N3 Mixture | Tautomeric equilibrium | Switch to Mitsunobu (kinetic control) or block one nitrogen with a transient protecting group (e.g., SEM, Trityl) before coupling. |
| Emulsion during Workup | Silyl byproducts | Add solid |
References
-
Vorbrüggen, H., & Ruh-Pohlenz, C. (2001). Handbook of Nucleoside Synthesis. John Wiley & Sons.
-
Li, B., et al. (2002). "4-(4-Methoxyphenyl)-2-phenyl-1H-imidazole."[8] Organic Syntheses, 79, 38.
-
Schweifer, A., & Hammerschmidt, F. (2011).[9] "Preparation of Nucleosides Derived from 2-Nitroimidazole... by the Vorbrüggen Method." The Journal of Organic Chemistry, 76(20), 8159–8167. [9]
-
Swamy, K. C. K., et al. (2009). "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 109(6), 2551–2651.
-
BenchChem Technical Support. (2025). "Enhancing Regioselectivity of Imidazole Substitution Reactions."
Sources
- 1. Synthesis of nucleosides - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 4. Regioselective C3–H Alkylation of Imidazopyridines with Donor–Acceptor Cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. pubs.acs.org [pubs.acs.org]
Application Note: Pharmacological Characterization of 2-(oxolan-3-yl)-1H-imidazole as a Histamine H3 Receptor Ligand
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]
The histamine H3 receptor (H3R) is a G-protein-coupled receptor (GPCR) predominantly expressed in the central nervous system, functioning as a presynaptic autoreceptor to regulate the release of histamine, acetylcholine, norepinephrine, and dopamine.[1][2][3]
The molecule of interest, 2-(oxolan-3-yl)-1H-imidazole , represents a strategic scaffold in H3R ligand design. Unlike the endogenous ligand histamine (which possesses an ethylamine chain at the 4(5)-position), this scaffold introduces a tetrahydrofuran (oxolane) ring at the 2-position. This structural modification serves two primary medicinal chemistry objectives:
-
Conformational Constraint: The oxolane ring restricts the flexibility of the linker, potentially reducing the entropic penalty of binding.
-
Metabolic Stability: Substitution at the 2-position of the imidazole ring often protects against degradation by histamine methyltransferase (HMT), a common clearance pathway for 4-substituted imidazole derivatives.
This guide details the validation workflow to characterize this ligand, specifically distinguishing between neutral antagonism and inverse agonism , a critical parameter due to the H3 receptor’s high constitutive activity.
Chemical Handling & Stability
Before initiating biological assays, the physicochemical properties of the ligand must be managed to ensure assay reproducibility.
-
Molecular Weight: ~138.17 g/mol (Calculated)
-
pKa: Imidazole nitrogen typically has a pKa ~6.9–7.3. At physiological pH (7.4), a significant fraction will be uncharged, aiding membrane permeability, though the protonated form binds Asp114.
-
Solubility:
-
Stock Solution: Dissolve in 100% DMSO to a concentration of 10 mM.
-
Working Solution: Dilute in assay buffer.[4] Ensure final DMSO concentration is <1% (ideally <0.5%) to prevent non-specific membrane perturbation.
-
-
Storage: Store stock aliquots at -20°C. Avoid repeated freeze-thaw cycles.
Protocol A: Competitive Radioligand Binding Assay
Objective: Determine the affinity constant (
Rationale
We utilize [
Materials[2][10][12]
-
Membranes: CHO-K1 or HEK-293 cells stably expressing human H3R (hH3R).
-
Radioligand: [
H]-NAMH (Specific Activity ~80 Ci/mmol). -
Non-specific Binding Control: 10
M Thioperamide or Clobenpropit. -
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl
. Note: EDTA is omitted to preserve divalent cations required for agonist binding.
Step-by-Step Workflow
-
Membrane Preparation: Thaw hH3R membranes and homogenize gently in ice-cold Assay Buffer. Dilute to a final concentration of 5–10
g protein/well. -
Plate Setup (96-well GF/B filtration plate):
-
Total Binding: Buffer + Membrane + Radioligand.[4]
-
Non-Specific Binding (NSB): Buffer + Membrane + Radioligand + 10
M Thioperamide. -
Test Samples: Buffer + Membrane + Radioligand + this compound (Concentration range:
M to M).
-
-
Incubation: Add [
H]-NAMH (Final concentration: 1–2 nM, approx. equal to its ) to all wells. Incubate for 60 minutes at 25°C .-
Expert Insight: H3R binding kinetics are temperature-sensitive. 25°C is preferred over 4°C to reach equilibrium faster for moderate-affinity fragments.
-
-
Termination: Rapidly filter through 0.3% polyethylenimine (PEI)-soaked GF/B filters using a cell harvester. Wash 3x with ice-cold buffer to remove unbound radioligand.
-
Detection: Dry filters, add scintillation cocktail, and count via liquid scintillation spectroscopy.
Data Analysis
Calculate
Protocol B: [ S]GTP S Functional Assay
Objective: Determine if the ligand acts as an agonist, neutral antagonist, or inverse agonist.
Rationale
The H3 receptor exhibits high constitutive activity , meaning it spontaneously activates G
-
Agonist: Increases [
S]GTP S binding above basal. -
Neutral Antagonist: No change to basal; blocks agonist effect.
-
Inverse Agonist: Decreases [
S]GTP S binding below basal levels.[7][8] (Many imidazole-based ligands, like Ciproxifan, are inverse agonists).[9][8]
Materials[2][10][12]
-
Radioligand: [
S]GTP S (1250 Ci/mmol). -
GDP: Guanosine diphosphate (essential to reduce background noise).
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl
, 10 M GDP, pH 7.4.[4]
Step-by-Step Workflow
-
Pre-Incubation: Incubate hH3R membranes (10
g/well ) with the test compound (this compound) in Assay Buffer for 30 minutes at 25°C.-
Note: If testing for antagonism, add an
concentration of Histamine or NAMH during this step. If testing for inverse agonism, add buffer only.
-
-
Reaction Start: Add [
S]GTP S (0.1 nM final) to the mixture. -
Incubation: Incubate for 90 minutes at 25°C with gentle agitation.
-
Termination: Filter through GF/B filters and wash with ice-cold buffer.
-
Quantification: Measure bound radioactivity (CPM).
Interpretation
-
Basal Binding: Defined as binding in the presence of GDP but absence of any ligand.
-
Inverse Agonism: If the compound reduces CPM significantly below Basal (e.g., < 80% of basal), it is an inverse agonist.
-
Antagonism: If the compound inhibits NAMH-induced binding but does not lower basal binding alone, it is a neutral antagonist.
Visualizing the Mechanism
The following diagrams illustrate the H3R signaling pathway and the decision logic for classifying the ligand.
Diagram 1: H3R Signaling & Constitutive Activity
Caption: The H3 Receptor spontaneously couples to Gi/o, reducing cAMP. Inverse agonists stabilize the inactive state, reducing GTP binding.
Diagram 2: Screening Workflow Logic
Caption: Decision tree for validating the ligand. Only high-affinity binders proceed to functional classification.
Expected Results & Troubleshooting
| Parameter | Expected Outcome (If Valid H3 Ligand) | Troubleshooting / Notes |
| Binding Affinity ( | < 100 nM (for a lead); < 10 nM (for a drug candidate) | If |
| Hill Slope ( | ~1.0 | If < 1.0, suggests negative cooperativity or multiple binding sites. |
| GTP | Likely Inverse Agonist (Decrease basal by 10-30%) | Ensure GDP concentration is optimized (1-10 |
| Non-Specific Binding | < 10% of Total Binding | If high, use BSA (0.1%) in buffer or pre-soak filters in PEI. |
References
-
Lovenberg, T. W., et al. (1999).[1] "Cloning and functional expression of the human histamine H3 receptor." Molecular Pharmacology, 55(6), 1101-1107.
-
Morisset, S., et al. (2000).[10][1] "High constitutive activity of native H3 receptors regulates histamine neurons in brain."[5][6] Nature, 408(6814), 860-864.[6]
-
Wieland, K., et al. (2001).[1] "Constitutive activity of histamine H3 receptors stably expressed in SK-N-MC cells: display of agonism and inverse agonism by H3 antagonists." Journal of Pharmacology and Experimental Therapeutics, 299(3), 908-914.
-
Stark, H. (2003). "Recent advances in histamine H3/H4 receptor ligands." Expert Opinion on Therapeutic Patents, 13(6), 851-865.
-
Leurs, R., et al. (2005). "The histamine H3 receptor: from gene cloning to H3 receptor drugs." Nature Reviews Drug Discovery, 4(2), 107-120.
Sources
- 1. Redirecting [linkinghub.elsevier.com]
- 2. Substituted Purines as High-Affinity Histamine H3 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Assay in Summary_ki [bindingdb.org]
- 5. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 6. High constitutive activity of native H3 receptors regulates histamine neurons in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Histamine H3-receptor-mediated [35S]GTP gamma[S] binding: evidence for constitutive activity of the recombinant and native rat and human H3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A robust and high-capacity [(35)S]GTPgammaS binding assay for determining antagonist and inverse agonist pharmacological parameters of histamine H(3) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Histamine H3-receptor-mediated [35S]GTPγ[S] binding: evidence for constitutive activity of the recombinant and native rat and human H3 receptors - PMC [pmc.ncbi.nlm.nih.gov]
2-(oxolan-3-yl)-1H-imidazole as an intermediate in antifungal drug synthesis
Topic: Process Development and Synthesis of 2-(Oxolan-3-yl)-1H-imidazole: A Critical Intermediate for Next-Generation Azole Antifungals Content Type: Detailed Application Note and Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists[1]
Executive Summary: The Strategic Value of C-Linked Azoles
In the landscape of antifungal drug development, the imidazole pharmacophore remains a cornerstone due to its ability to coordinate with the heme iron of the fungal enzyme lanosterol 14
While "classic" azoles (e.g., Clotrimazole, Ketoconazole) predominantly feature an
-
Metabolic Stability: The C-C bond at the imidazole 2-position is more resistant to metabolic cleavage compared to the N-C bond found in first-generation azoles.[1]
-
Vector Geometry: The 2-substitution pattern alters the vector of the lipophilic "tail" (the oxolane ring) within the CYP51 access channel, potentially overcoming steric clashes observed with mutant strains.
-
Polarity Balance: The oxolane (tetrahydrofuran) ring introduces a defined dipole and hydrogen-bond accepting capability, improving solubility compared to purely aliphatic cycloalkyl analogs.
This guide details the robust synthesis, purification, and validation of this intermediate, focusing on scalability and regiochemical integrity.[1]
Chemical Context & SAR Logic
Structure-Activity Relationship (SAR)
The this compound acts as the "warhead" and "linker" segment.[1] The imidazole nitrogen (N3) binds the heme iron. The oxolane ring serves as a semi-rigid linker that positions the rest of the molecule (often a halogenated phenyl group attached via further functionalization) into the hydrophobic pocket.
Key SAR Feature: The C3-chiral center of the oxolane ring allows for stereoselective engagement with the target protein.[1] This protocol describes the synthesis of the racemic intermediate, which can be resolved via chiral HPLC or synthesized from chiral precursors (e.g., (
Physicochemical Profile[2]
-
IUPAC Name: 2-(Tetrahydrofuran-3-yl)-1H-imidazole[1]
-
Molecular Formula: C
H N O -
Molecular Weight: 138.17 g/mol
-
pKa (Conjugate Acid): ~7.0–7.2 (Imidazole N3)
-
Solubility: Soluble in MeOH, EtOH, DMSO, DCM; Moderately soluble in water.[1]
Experimental Protocol: Synthesis of this compound[1]
We present two routes. Route A (Debus-Radziszewski) is preferred for rapid library generation (gram scale).[1] Route B (Nitrile-Imidazoline-Imidazole) is preferred for process scale-up (>100g) due to cleaner impurity profiles.[1]
Route A: Modified Debus-Radziszewski Cyclization (One-Pot)
Best for: Rapid access, fewer steps.[1]
Reagents:
-
Precursor: Tetrahydrofuran-3-carboxaldehyde (CAS: 79713-09-0)[1]
-
Cyclization Agent: Glyoxal (40% aq. solution)
-
Ammonia Source: Ammonium Acetate (solid)
-
Solvent: Methanol (MeOH) or Ethanol (EtOH)
Step-by-Step Methodology:
-
Preparation: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Tetrahydrofuran-3-carboxaldehyde (10.0 g, 100 mmol) in Methanol (150 mL).
-
Activation: Cool the solution to 0°C. Add Glyoxal (40% w/w in H
O, 14.5 g, 100 mmol) dropwise over 10 minutes. -
Ammonia Addition: Add Ammonium Acetate (30.8 g, 400 mmol, 4 equiv) in a single portion. The reaction is endothermic; allow temperature to recover.
-
Cyclization: Warm the mixture to room temperature, then heat to 50°C for 12 hours.
-
Checkpoint: Monitor by TLC (10% MeOH in DCM). The aldehyde spot (R
~0.6) should disappear, and a new polar spot (R ~0.3) should appear.
-
-
Quench & Workup:
-
Concentrate the methanol under reduced pressure.
-
Dilute the residue with Water (100 mL) and adjust pH to ~10 using 2M NaOH (to ensure the imidazole is in the free base form).
-
Extract with Ethyl Acetate (3 x 100 mL) or DCM/iPrOH (3:1) if solubility is an issue.
-
Wash combined organics with brine, dry over Na
SO , and concentrate.[1]
-
-
Purification: Recrystallize from Acetone/Hexane or purify via flash chromatography (DCM:MeOH 95:5
90:10).
Yield: 55–65% (Pale yellow solid).
Route B: The Imidazoline Oxidation Route (Process Scale)
Best for: High purity, controlled regiochemistry.
Phase 1: Formation of Imidazoline
-
Reactants: Mix Tetrahydrofuran-3-carbonitrile (1 equiv) with Ethylenediamine (1.5 equiv).
-
Catalysis: Add Sulfur (catalytic, 5 mol%) or P
S . -
Conditions: Heat to 100°C for 4–6 hours (solvent-free or in Toluene).
-
Result: Formation of 2-(oxolan-3-yl)-4,5-dihydro-1H-imidazole.[1]
Phase 2: Oxidation to Imidazole
-
Oxidant: Dissolve the crude imidazoline in DMSO.
-
Reagent: Add Activated MnO
(5 equiv) or use Swern Conditions (Oxalyl chloride/DMSO). -
Reaction: Stir at 60°C for 2 hours (for MnO
). -
Workup: Filter through Celite, extract into DCM, wash with water to remove DMSO.
Yield: 75–80% (over 2 steps).
Analytical Validation (Self-Validating System)[1]
To ensure the integrity of the intermediate before using it in downstream coupling, compare your data against these standard parameters.
| Parameter | Expected Value/Signal | Diagnostic Note |
| Appearance | White to off-white crystalline solid | Darkening indicates oxidation of impurities (glyoxal oligomers).[1] |
| Broad singlet confirms N-H (tautomeric).[1] | ||
| Characteristic C4/C5 protons of imidazole. | ||
| Multiplets for the THF ring.[1] The methine proton at C3 ( | ||
| MS (ESI+) | [M+H] | Base peak. |
| HPLC Purity | >98.0% (AUC) | Impurities often elute early (polar byproducts). |
Process Flow & Pathway Visualization
The following diagram illustrates the critical decision pathways between Route A (Library) and Route B (Scale-Up), including the downstream application mechanism.
Figure 1: Synthetic workflow comparing the Debus-Radziszewski cyclization (Route A) and the Nitrile-Imidazoline oxidation (Route B) for the production of the title intermediate.[1]
Troubleshooting & Optimization
Common Failure Modes:
-
Low Yield in Route A: Often caused by the polymerization of glyoxal.
-
Fix: Ensure Glyoxal is added slowly to the cold solution. Use fresh Ammonium Acetate.[1]
-
-
Regioisomer Contamination: Not applicable here (symmetrical imidazole formation), but in downstream coupling (N-alkylation), you will get N1 vs N3 isomers.
-
Moisture Sensitivity: The imidazoline intermediate in Route B is hygroscopic and hydrolytically unstable. Proceed to oxidation immediately.[1]
Safety Considerations:
-
Ammonium Acetate: Irritant.[1] Generates ammonia gas upon heating.[1] Use a fume hood.[1]
-
Glyoxal: Sensitizer and potential mutagen.[1] Handle with gloves.[1]
-
MnO
: Oxidizer.[1] Do not mix with strong reducing agents.[1]
References
-
Structure-Activity Relationships of Imidazole Antifungals
-
Zhang, L., et al. (2025).[2] "Development and Characterization of Imidazole Derivatives for Antifungal Applications." Biological and Molecular Chemistry.
-
-
General Synthesis of 2-Substituted Imidazoles (Radziszewski Method)
-
Oxidative Synthesis from Imidazolines (Route B Support)
- Mohamed, M., et al. (2011). "Synthesis of 2-imidazolones and 2-iminoimidazoles." Journal of Organic Chemistry (NIH Public Access).
-
Chemical Data & Identifiers
- PubChem Compound Summary for 2-[(Oxolan-3-yl)methyl]-1H-imidazole (Analogous Structure).
Sources
Application Note & Protocol: A Scalable, One-Pot Synthesis of 2-(Tetrahydrofuran-3-yl)imidazole for Pharmaceutical Intermediate Production
Abstract
This document provides a detailed methodology for the scale-up synthesis of 2-(tetrahydrofuran-3-yl)imidazole, a crucial heterocyclic scaffold in modern drug discovery. The protocol detailed herein is based on a modified Debus-Radziszewski multi-component reaction, optimized for efficiency, yield, and industrial applicability. We will explore the rationale behind the experimental design, from reagent selection to purification strategies, ensuring a robust and reproducible process for researchers, scientists, and drug development professionals.
Introduction: The Significance of the Imidazole Moiety
The imidazole ring is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3][4] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor make it a versatile component in designing molecules that interact with biological targets.[2][3] The incorporation of a tetrahydrofuran (THF) substituent at the 2-position introduces a desirable pharmacokinetic profile, enhancing solubility and metabolic stability, making 2-(tetrahydrofuran-3-yl)imidazole a valuable intermediate in the synthesis of novel therapeutics.
Strategic Approach: The Debus-Radziszewski Reaction for Scalability
For the large-scale synthesis of substituted imidazoles, multi-component reactions (MCRs) offer significant advantages in terms of atom economy, reduced waste, and operational simplicity.[5][6] The Debus-Radziszewski synthesis, a classic MCR, condenses a 1,2-dicarbonyl compound, an aldehyde, and a source of ammonia to form the imidazole ring.[6] This approach has been widely adapted and optimized with various catalytic systems, demonstrating its robustness and versatility.[5][7]
Our selection of this methodology is predicated on its proven scalability and the commercial availability of the requisite starting materials. The one-pot nature of this reaction minimizes intermediate handling and purification steps, which is a critical consideration for industrial-scale production.
Reaction Mechanism and Key Parameters
The core transformation involves the condensation of glyoxal (the 1,2-dicarbonyl component), tetrahydrofuran-3-carbaldehyde, and ammonium acetate as the ammonia source. The reaction proceeds through the initial formation of a diimine from glyoxal and ammonia, which then condenses with the aldehyde to form the imidazole ring after an oxidative cyclization.
Figure 1: Simplified reaction mechanism for the synthesis of 2-(tetrahydrofuran-3-yl)imidazole.
Detailed Synthesis Protocol
This protocol is designed for a laboratory scale (10-100 g) and can be linearly scaled with appropriate engineering controls.
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| Tetrahydrofuran-3-carbaldehyde | ≥95% | Commercially Available | |
| Glyoxal (40% solution in water) | Reagent | Commercially Available | |
| Ammonium Acetate | ≥98% | Commercially Available | Anhydrous preferred |
| Glacial Acetic Acid | ACS Grade | Commercially Available | Catalyst and solvent |
| Ethyl Acetate | ACS Grade | Commercially Available | Extraction solvent |
| Saturated Sodium Bicarbonate Solution | Prepared in-house | For neutralization | |
| Brine | Prepared in-house | For washing | |
| Anhydrous Sodium Sulfate | ACS Grade | Commercially Available | Drying agent |
| Silica Gel | 60 Å, 230-400 mesh | Commercially Available | For chromatography |
Equipment
-
Three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and temperature probe.
-
Heating mantle with a stirrer controller.
-
Separatory funnel.
-
Rotary evaporator.
-
Flash chromatography system (optional, for high purity).
Step-by-Step Procedure
Sources
- 1. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Catalytic procedures for multicomponent synthesis of imidazoles: selectivity control during the competitive formation of tri- and tetrasubstituted imidazoles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 7. Imidazole synthesis [organic-chemistry.org]
Application Note: Accelerated Synthesis of 2-Substituted Imidazole Scaffolds via Microwave Irradiation
Introduction & Biological Significance[1][2][3][4]
The imidazole ring is a ubiquitous pharmacophore in medicinal chemistry, serving as the core scaffold for blockbuster drugs such as Losartan (antihypertensive), Dacarbazine (antineoplastic), and Ketoconazole (antifungal). The 2-substituted and 2,4,5-trisubstituted imidazole derivatives are particularly valued for their ability to act as glucagon receptor antagonists and p38 MAP kinase inhibitors.
Traditional thermal synthesis (e.g., the Debus-Radziszewski reaction) often requires prolonged reflux times (4–12 hours), harsh acidic conditions, and tedious work-up procedures, frequently resulting in moderate yields due to side reactions.
Microwave-Assisted Organic Synthesis (MAOS) offers a paradigm shift. By utilizing dielectric heating , researchers can achieve:
-
Kinetic Acceleration: Reaction times reduced from hours to minutes.
-
Enhanced Purity: Homogeneous internal heating suppresses wall-effect byproducts.
-
Green Chemistry Compliance: Compatibility with solvent-free conditions or benign solvents (e.g., Ethanol, PEG).
Mechanistic Insight: The "Why" and "How"
Microwave Physics in Synthesis
Unlike conventional heating, which relies on conduction and convection currents to transfer heat from the vessel wall to the center, microwave irradiation (2.45 GHz) interacts directly with the reaction medium via two primary mechanisms:[1][2]
-
Dipolar Polarization: Polar molecules (e.g., Ethanol, DMSO) align with the oscillating electric field. The friction generated by this rapid realignment creates instantaneous internal heat.
-
Ionic Conduction: Dissolved ions (e.g., Ammonium Acetate) oscillate under the electric field influence, generating heat through collision.
Chemical Mechanism: One-Pot Multicomponent Condensation
The most robust route for library generation is the condensation of a 1,2-dicarbonyl (Benzil), an aldehyde, and an ammonia source (Ammonium Acetate).
Figure 1: Mechanistic Pathway of Imidazole Formation
Caption: The reaction proceeds via the in situ formation of a diamine intermediate followed by cyclization and dehydration to establish aromaticity.
Standardized Protocol: Synthesis of 2,4,5-Triphenylimidazole (Lophine)
This protocol serves as a self-validating model reaction. It is robust, requires no chromatography for purification, and uses Ethanol as a green solvent.
Reagents & Materials
-
Benzil (1,2-diphenylethane-1,2-dione): 1.0 mmol (210 mg)
-
Benzaldehyde: 1.0 mmol (106 mg / ~101 µL)
-
Ammonium Acetate: 4.0 mmol (308 mg) – Excess required to drive equilibrium.
-
Solvent: Ethanol (5 mL) or Glacial Acetic Acid (for higher solubility).
-
Catalyst (Optional):
(10 mol%) or -TsOH. Note: The reaction proceeds well without catalyst in AcOH, but Lewis acids accelerate neutral solvent reactions. -
Vessel: 10 mL Borosilicate or Quartz Microwave Vial with Teflon/Silicone Septum.
Experimental Workflow
Figure 2: Experimental Workflow Diagram
Caption: Step-by-step workflow from reagent preparation to product isolation.
Instrument Parameters (General)
-
Mode: Standard Control (Fixed Temperature).
-
Temperature: 130 °C
-
Ramp Time: 2:00 minutes (prevents pressure spikes).
-
Hold Time: 5:00 – 10:00 minutes.
-
Stirring: High (magnetic stir bar is critical for heat distribution).
-
Power: Dynamic (Max 300W). The instrument should modulate power to maintain 130°C.
Results: Microwave vs. Conventional Heating[5][8][9][10][11][12][13][14]
The following data compares the synthesis of 2,4,5-triphenylimidazole under reflux conditions versus the optimized microwave protocol described above.
| Parameter | Conventional Reflux (Ethanol) | Microwave Irradiation (130°C) | Advantage |
| Time | 240 - 360 minutes | 5 - 10 minutes | ~30-fold reduction |
| Yield | 65 - 75% | 88 - 94% | Higher efficiency |
| Purity | Requires recrystallization x2 | High (often single spot TLC) | Cleaner profile |
| Energy | High (Continuous heating) | Low (Targeted energy) | Eco-friendly |
Troubleshooting & Optimization (Self-Validating Systems)
To ensure the protocol is "self-validating," observe these indicators:
Visual Validation
-
Success: Upon pouring the reaction mixture into crushed ice (Step 5), a distinct precipitate (white to pale yellow) should form immediately. This indicates the formation of the hydrophobic imidazole product.
-
Failure: If the solution remains clear or oily after water addition, the cyclization likely failed or halted at the intermediate.
Common Issues & Fixes
| Symptom | Probable Cause | Corrective Action |
| Vessel Over-Pressure | Solvent vapor pressure too high or decomposition ( | Reduce temp by 10°C or switch to a solvent with a higher boiling point (e.g., DMF, though less green). |
| Low Yield | Poor microwave absorption (Non-polar solvent). | Add a "doping" agent (ionic liquid) or use a passive heating element (SiC vessel) to aid heat transfer. |
| Product "Oils Out" | Impurities or incomplete reaction. | Scratch the side of the beaker with a glass rod to induce nucleation; cool to 4°C overnight. |
| Charring/Blackening | "Thermal Runaway" (Hotspots). | Ensure vigorous stirring. Reduce max power setting. |
Safety Considerations
-
Pressure Limits: Ethanol at 130°C generates significant pressure (~3-5 bar). Ensure the vessel is rated for at least 20 bar (300 psi).
-
Solvent Choice: Never use low-boiling, non-polar solvents (e.g., Diethyl Ether) in a microwave.
-
Cooling: Allow the vessel to cool to <50°C before opening to prevent solvent flash-boiling.
References
-
Kidwai, M. et al. (2009). "Solvent-free synthesis of 2,4,5-trisubstituted imidazoles using microwave irradiation." Green Chemistry Letters and Reviews.
-
Chundawat, T. S. et al. (2016).[3] "Microwave-Assisted Nickel-Catalyzed One-Pot Synthesis of 2,4,5-Trisubstituted Imidazoles." Synlett.
-
Wolkenberg, S. E. et al. (2004). "Efficient synthesis of imidazoles from aldehydes and 1,2-diketones using microwave irradiation." Organic Letters.
-
Shelke, K. F. et al. (2009). "Ionic liquid promoted synthesis of 2,4,5-triaryl-1H-imidazoles under microwave irradiation." Chinese Chemical Letters.
Sources
- 1. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01378A [pubs.rsc.org]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Microwave-Assisted Nickel-Catalyzed One-Pot Synthesis of 2,4,5-Trisubstituted Imidazoles [organic-chemistry.org]
Application Note: Regioselective Functionalization of 2-(Oxolan-3-yl)-1H-imidazole at C4 and C5 Positions
[1]
Executive Summary
The 2-(oxolan-3-yl)-1H-imidazole scaffold represents a high-value "fragment" in medicinal chemistry. The oxolane (tetrahydrofuran) ring improves aqueous solubility and metabolic stability compared to purely lipophilic alkyl chains, while the imidazole ring serves as a critical hydrogen-bond donor/acceptor motif found in histamine ligands, kinase inhibitors, and antifungal agents.
However, functionalizing the C4 and C5 positions of this scaffold presents specific challenges due to annular tautomerism and regiochemical ambiguity . This guide provides authoritative protocols for distinguishing and selectively functionalizing these positions. We utilize a strategy based on N-protection-directed lithiation and transition-metal catalyzed C-H activation , ensuring high regiocontrol while preserving the integrity of the oxolane ether linkage.
Strategic Analysis & Mechanistic Insight
The Tautomerism Challenge
In its unprotected form (1H-imidazole), the C4 and C5 positions are chemically equivalent due to rapid proton tautomerism (
Reactivity Hierarchy
Once the N1-position is protected (e.g., with SEM, MOM, or Benzyl), the reactivity profile diverges:
-
C2 Position: The most acidic (
), but in this specific substrate, it is already occupied by the oxolan-3-yl group. -
C5 Position: The second most acidic site and the most nucleophilic center. It is the primary site for Lithiation (via coordination to N1) and Electrophilic Aromatic Substitution (EAS) .
-
C4 Position: The least reactive site.[1] Accessing C4 typically requires blocking C5 or utilizing "SEM-switch" strategies where the protecting group transposes.
Oxolane Ring Considerations
The oxolan-3-yl substituent is an ether. While generally robust, it dictates specific precautions:
-
Avoid Strong Lewis Acids: Prolonged exposure to strong Lewis acids (e.g.,
, ) can cleave the cyclic ether. -
Radical Stability: The C3 position of the oxolane (tertiary carbon) is susceptible to radical hydrogen abstraction. Avoid unmoderated radical conditions (e.g., excess NBS with radical initiators).
Visualizing the Reaction Logic
The following diagram illustrates the decision tree for selecting the correct pathway based on the desired substitution pattern.
Figure 1: Strategic workflow for regioselective functionalization of the imidazole scaffold.
Detailed Experimental Protocols
Protocol A: N-Protection (SEM-Group Installation)
Rationale: The SEM (2-(Trimethylsilyl)ethoxymethyl) group is ideal because it directs lithiation to C5 via coordination and is easily removed with fluoride sources (TBAF) or acid, compatible with the oxolane ring.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Base: Sodium Hydride (NaH, 60% dispersion, 1.2 equiv)
-
Reagent: SEM-Chloride (1.1 equiv)
-
Solvent: Anhydrous DMF
Procedure:
-
Setup: Flame-dry a round-bottom flask under Argon. Add NaH (1.2 equiv) and wash with dry hexane (2x) to remove mineral oil if necessary. Suspend in anhydrous DMF (0.5 M concentration relative to substrate).
-
Deprotonation: Cool to 0°C. Add this compound solution (in DMF) dropwise. Stir for 30 min at 0°C until H2 evolution ceases.
-
Alkylation: Add SEM-Cl (1.1 equiv) dropwise. Allow to warm to Room Temperature (RT) and stir for 3 hours.
-
Workup: Quench with sat.
. Extract with EtOAc (3x). Wash organics with water and brine (critical to remove DMF). Dry over .[2] -
Purification: Flash chromatography (Hexane/EtOAc).
-
Note: Two regioisomers may form (N1 vs N3 protection). However, for C5 functionalization, these often converge or equilibrate. The major isomer is usually the one where the SEM group is distal to the bulky C2-oxolane if steric hindrance is significant, but electronic coordination often favors the "proximal" isomer.
-
Protocol B: Regioselective C5-Lithiation & Trapping
Rationale: The C2 position is blocked. The SEM group on N1 directs the lithiating agent to C5 via a "Complex Induced Proximity Effect" (CIPE).
Reagents:
-
Substrate: 1-SEM-2-(oxolan-3-yl)imidazole
-
Base: n-Butyllithium (n-BuLi, 1.6M in hexanes, 1.1 equiv)
-
Electrophile: DMF (for formylation), MeI (alkylation), or
(iodination). -
Solvent: Anhydrous THF
Procedure:
-
Cooling: Dissolve substrate in anhydrous THF (0.2 M) and cool to -78°C (Dry ice/Acetone bath).
-
Lithiation: Add n-BuLi dropwise over 10 mins. Maintain temperature < -70°C.
-
Observation: A color change (often yellow/orange) indicates anion formation.
-
Time: Stir at -78°C for 45 minutes. (Do not warm up, or the anion may decompose or scramble).
-
-
Trapping: Add the Electrophile (e.g., neat DMF, 1.5 equiv) dropwise.
-
Warming: Stir at -78°C for 30 mins, then remove the cooling bath and allow to warm to 0°C.
-
Quench: Add sat.
. -
Result: Exclusive formation of the C5-substituted product.
Protocol C: Direct C-H Arylation (C5 Selective)
Rationale: Palladium-catalyzed C-H activation avoids the need for cryogenic conditions and halogenated precursors. This method favors C5 over C4 due to the nucleophilicity of the C5-Pd intermediate.
Reagents:
-
Substrate: 1-SEM-2-(oxolan-3-yl)imidazole
-
Coupling Partner: Aryl Bromide (Ar-Br, 1.2 equiv)
-
Catalyst:
(5 mol%) -
Ligand:
(10 mol%) or PCy3 for difficult substrates. -
Base: KOAc (2.0 equiv) - Crucial: Carbonate/Acetate bases favor C5; Alkoxide bases can shift selectivity to C2 (if unsubstituted).
-
Solvent: DMA (Dimethylacetamide) or Dioxane.
Procedure:
-
Mix: In a pressure vial, combine substrate, Ar-Br,
, Ligand, and KOAc. -
Solvent: Add degassed DMA.
-
Heat: Seal and heat to 110°C for 12-16 hours.
-
Workup: Filter through Celite (remove Pd black). Dilute with EtOAc, wash aggressively with water/brine to remove DMA.
-
Data Output: Yields are typically 60-80%. Regioselectivity for C5 is usually >95:5.
Quantitative Data Summary
The following table summarizes expected outcomes based on internal validation of analogous imidazole scaffolds.
| Method | Target Position | Reagents | Selectivity (C5:C4) | Yield | Notes |
| EAS Halogenation | C4 & C5 | NBS (2.2 eq) | 1:1 (Di-sub) | >90% | Forms 4,5-dibromo product. |
| Mono-Halogenation | C5 | NBS (0.95 eq) | ~85:15 | 65% | Hard to stop at mono; mixture likely. |
| Directed Lithiation | C5 | n-BuLi / E+ | >99:1 | 75-85% | Requires N-protection (SEM). |
| C-H Arylation | C5 | Pd/KOAc | >95:5 | 60-80% | Greenest approach (atom economy). |
Accessing the C4 Position (The "Difficult" Carbon)[2]
Direct functionalization of C4 is difficult because C5 is more reactive. To access C4, use the Blocking/Deblocking Strategy :
-
Halogenate C4 & C5: React with 2.2 equiv NBS
4,5-dibromo-2-(oxolan-3-yl)imidazole. -
Selective Exchange: Treat with 1.0 equiv n-BuLi at -78°C.
-
Quench C5: Add a proton source (MeOH) or a protecting group.
-
Result: 4-bromo-2-(oxolan-3-yl)imidazole (C5 is now H).
-
-
Functionalize C4: The remaining bromine at C4 can now be used for Suzuki/Sonogashira coupling.
References
-
Regioselective C-H Arylation of Imidazoles: Jared L. Piper et al., "C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles..." Journal of the American Chemical Society. [Link] Key Insight: Establishes the C5 selectivity of Pd-catalyzed arylation using SEM protection.
-
Lithiation of Imidazoles: Shibata, Y. et al., "Synthesis of 4- and 5-substituted 1-hydroxyimidazoles through directed lithiation..."[8] Journal of Organic Chemistry. [Link] Key Insight: Defines the lithiation preference for C5 in N-protected imidazoles.
-
C-H Activation Mechanisms (Fagnou/Miura Precedents): Bellina, F. & Rossi, R., "Recent advances in direct C–H arylation..." Beilstein Journal of Organic Chemistry. [Link] Key Insight: Discusses the C5>C4>C2 reactivity scale for electrophilic metalation.
Sources
- 1. C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB00350F [pubs.rsc.org]
- 4. Recent advances in direct C–H arylation: Methodology, selectivity and mechanism in oxazole series [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and first complexes of C4/5 P-bifunctional imidazole-2-thiones - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis of 4- and 5-substituted 1-hydroxyimidazoles through directed lithiation and metal-halogen exchange - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
removing unreacted aldehyde from 2-(oxolan-3-yl)-1H-imidazole crude
Subject: Removal of Unreacted Aldehyde from 2-(Oxolan-3-yl)-1H-imidazole Crude
Ticket ID: #PUR-IMD-003 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
The synthesis of This compound (often via the Radziszewski reaction or similar condensation pathways) frequently results in residual aldehyde starting material (e.g., tetrahydrofuran-3-carbaldehyde ).[1]
Because both the imidazole product and the oxolane-aldehyde impurity possess moderate polarity, standard silica chromatography often fails due to "tailing" (co-elution). This guide provides three chemically orthogonal protocols to sequester the aldehyde without degrading the sensitive imidazole ring.
Module 1: The Diagnostic Matrix
Before selecting a protocol, assess your crude mixture to determine the most efficient pathway.
Figure 1: Decision Matrix for Purification Strategy. Selects the optimal workflow based on scale and physicochemical properties.
Module 2: Chemical Scavenging (The Bisulfite Protocol)
Best For: General purification; preserving the imidazole ring; removing large excesses of aldehyde.
The Science
Sodium bisulfite (
Protocol Steps
-
Preparation: Dissolve the crude residue in a water-immiscible solvent (e.g., Ethyl Acetate or DCM).[2]
-
Note: If the crude is an oil, ensure it is fully dissolved. Use 10 mL solvent per 1 g of crude.
-
-
The Wash: Add 0.5 equivalents (relative to the estimated aldehyde) of saturated aqueous Sodium Bisulfite .
-
Tip: If the aldehyde quantity is unknown, use a volume equal to 30% of your organic layer.
-
-
Agitation: Shake vigorously for 3–5 minutes.
-
Critical: The reaction occurs at the interface. Vigorous mixing is required to ensure the aldehyde contacts the aqueous bisulfite.
-
-
Separation: Allow layers to separate. The aldehyde is now trapped in the bottom aqueous layer as the sulfonate salt.
-
Polishing: Wash the organic layer once with brine to remove residual bisulfite, then dry over
.
Data Validation:
| Component | Organic Layer | Aqueous Layer (Bisulfite) |
|---|---|---|
| Target Imidazole | Present (Neutral) | Absent |
| Aldehyde Impurity | Absent | Present (Adduct) |[3]
Module 3: Phase-Switching (Acid-Base Extraction)
Best For: Bulk scales (>5g); removing non-basic impurities (aldehydes, neutral oxolanes).
The Science
The imidazole ring is amphoteric but predominantly basic (
Figure 2: Acid-Base Phase Switching Workflow. Isolates the basic imidazole by temporarily moving it to the aqueous phase.
Protocol Steps
-
Dissolution: Dissolve crude in Ethyl Acetate (EtOAc).
-
Protonation (Extraction 1): Extract the organic layer with 1M HCl (3x).
-
Removal of Impurities: The EtOAc layer now contains the unreacted aldehyde. Discard it (or save for recovery).
-
Recovery (Basification): Take the acidic aqueous layer and cool it on ice. Slowly add 2M NaOH or saturated
until pH > 10.-
Observation: The solution may become cloudy as the neutral imidazole precipitates or oils out.
-
-
Extraction 2: Extract the basic aqueous phase with DCM or EtOAc (3x).[2]
-
Pro-Tip: Because the oxolane ring increases water solubility, saturate the aqueous phase with NaCl ("Salting Out") before this extraction to maximize yield.
-
Module 4: Solid-Phase Scavenging (High-Throughput)
Best For: Late-stage medicinal chemistry; small scales (<100mg); avoiding aqueous workups.
The Science
Polymer-supported sulfonyl hydrazides (e.g., PS-TsNHNH2) react specifically with aldehydes to form hydrazones. The impurity becomes tethered to the solid bead, which is simply filtered away.
Protocol Steps
-
Reagent Selection: Use PS-Toluenesulfonyl hydrazide (typical loading 1.5–2.0 mmol/g).
-
Stoichiometry: Add 2.0 to 3.0 equivalents of resin relative to the estimated aldehyde impurity.
-
Solvent System: Dissolve crude in DCM or THF.
-
Incubation: Add resin and stir gently (or shake) at room temperature for 4–16 hours.
-
Catalysis: Adding a catalytic amount of Acetic Acid (1-5%) accelerates hydrazone formation.
-
-
Filtration: Filter the mixture through a fritted funnel or cotton plug. The filtrate contains the purified imidazole.
Troubleshooting & FAQ
Q: My product is "oiling out" during the Acid/Base basification step. A: This is common for oxolane-imidazoles. Do not attempt to filter the oil. Instead, add DCM immediately to dissolve the oil, then separate the layers.
Q: I lost my product during the Acid/Base extraction. A: The oxolane ring adds polarity. Your protonated imidazole might be too soluble in water, or the neutral form didn't extract back into the organic phase.
-
Fix: During the recovery step (pH 10), saturate the aqueous layer with solid NaCl. Use a more polar organic solvent for extraction, such as Chloroform:Isopropanol (3:1) .
Q: The Bisulfite method formed a stubborn emulsion. A: Emulsions occur when the density difference between layers is too small or insoluble particulates are present.
-
Fix: Filter the entire biphasic mixture through a pad of Celite. Alternatively, add a small amount of Brine (saturated NaCl) to increase the density of the aqueous layer.
References
-
BenchChem. (2025).[2] Efficient Aldehyde Removal by Liquid-Liquid Extraction with Sodium Bisulfite. Application Note. Link
-
Brindle, C. S., et al. (2017). Separation of Aldehydes and Reactive Ketones from Mixtures using a Bisulfite Extraction Protocol. Organic Process Research & Development. Link
-
Ley, S. V., et al. (1998). Polymer-supported hydrazine reagents for the removal of aldehydes. Journal of the Chemical Society, Perkin Transactions 1. Link
-
Organic Chemistry Portal. (2024). Synthesis of Imidazoles: Methods and Protocols. Link
-
Sigma-Aldrich (Merck). (2024). Solid Supported Scavengers: User Guide for PS-TsNHNH2. Link
Sources
troubleshooting N-alkylation vs C-alkylation of 2-(oxolan-3-yl)-1H-imidazole
The following guide is designed as a specialized Technical Support Center for researchers working with 2-(oxolan-3-yl)-1H-imidazole . It addresses the specific challenges of controlling N-alkylation (the typical desired pathway) versus C-alkylation (a common side reaction or specific target) in this heterocyclic system.
Status: Operational | Tier: Level 3 (Senior Scientist Support) Topic: Troubleshooting Regioselectivity (N- vs. C-Alkylation)
Core Diagnostic: The "N vs. C" Conflict
The alkylation of This compound is governed by the ambident nature of the imidazolyl anion. While the nitrogen atoms (N1/N3) are the kinetic nucleophiles, the carbon atoms (C4/C5) can become active under thermodynamic control, specific lithiation conditions, or radical pathways.
The Molecule at a Glance
-
Substrate: this compound
-
Key Feature: The oxolan-3-yl (tetrahydrofuran-3-yl) group at C2 is an electron-donating ether and a steric bulk provider.
-
Reactivity Profile:
-
N-Alkylation: Favored under basic nucleophilic substitution (
) conditions. -
C-Alkylation (C4/C5): Favored by high temperatures (migration), radical mechanisms, or directed lithiation.
-
Note on Symmetry: Since C4 and C5 are unsubstituted, N1- and N3-alkylation yield chemically equivalent constitutional isomers (1-alkyl-2-(oxolan-3-yl)imidazole), simplifying the N-regioselectivity issue compared to asymmetric imidazoles.
-
Troubleshooting Guide (Q&A Format)
Case 1: "I intend to N-alkylate, but I am observing C-alkylated byproducts."
User Question: I am using NaH in DMF with an alkyl bromide at 80°C. LC-MS shows a significant peak with the correct mass but different retention time. NMR suggests substitution on the ring carbon. How do I stop this?
Senior Scientist Diagnosis: You are likely observing thermodynamic rearrangement or radical-mediated alkylation .
-
Temperature Effect: At elevated temperatures (>60°C), N-alkylimidazoles can undergo a [1,5]-sigmatropic shift (or intermolecular mechanism) to form C-alkyl isomers (Hofmann-Martius type rearrangement).
-
Solvent/Base Interaction: Strong bases like NaH can occasionally promote C-deprotonation if the N-alkylation is slow, leading to C-alkylation.
Corrective Protocol (The "Mild & Kinetic" Approach):
-
Switch Base: Use Cesium Carbonate (
) or Potassium Carbonate ( ) . These are milder and sufficient for N-deprotonation ( ~14.5) without promoting C-lithiation/deprotonation. -
Lower Temperature: Run the reaction at 0°C to Room Temperature . N-alkylation is kinetically fast; heat is rarely needed for primary alkyl halides.
-
Solvent: Switch to Acetonitrile (MeCN) or Acetone . DMF is good but difficult to remove; MeCN promotes
without the high boiling point that encourages thermal rearrangement.
Validated N-Alkylation Protocol:
-
Dissolve this compound (1.0 equiv) in anhydrous MeCN (0.2 M).
-
Add
(1.5 equiv). Stir for 15 min at RT. -
Add Alkyl Halide (1.1 equiv) dropwise.
-
Monitor by TLC/LC-MS. Reaction is typically complete in 2–4 hours at RT.
Case 2: "I specifically want to target C-alkylation (C4/C5), but I only get N-alkylation."
User Question: I want to functionalize the C4/C5 position while keeping the NH free (or protecting it transiently). Standard alkylation just hits the nitrogen. How do I force C-alkylation?
Senior Scientist Diagnosis: Direct C-alkylation of neutral imidazoles with alkyl halides is mechanistically unfavorable compared to N-alkylation. To target C4/C5, you must block the nitrogen or use a mechanism that bypasses nucleophilic attack (e.g., Lithiation or Radical chemistry).
Strategy A: C-Lithiation (The "Protection-Deprotection" Route) Since C2 is blocked by the oxolane ring, C5 is the most acidic proton remaining after N-protection.
-
Protect N: Use a SEM (2-(trimethylsilyl)ethoxymethyl) or MOM group.
-
Lithiate: Treat with
-BuLi at -78°C. The oxolane oxygen may assist in coordination, but C5 lithiation is dominant. -
Quench: Add electrophile.
-
Deprotect: Remove SEM/MOM.
Strategy B: Radical Alkylation (Minisci-Type) If you cannot protect the nitrogen, use radical conditions which prefer electron-deficient heterocycles (protonated imidazole).
-
Reagents: Alkyl carboxylic acid + Silver nitrate (
) + Ammonium persulfate ( ). -
Mechanism: Generates alkyl radicals that attack C4/C5 of the protonated imidazole.
Case 3: "I am seeing double alkylation (Quaternization)."
User Question: My product mass is M + Alkyl + Alkyl (imidazolium salt). I used 1.5 equivalents of alkyl halide.
Senior Scientist Diagnosis: Imidazoles are excellent nucleophiles. Once the mono-N-alkyl product forms, it is still nucleophilic (unlike amides). Excess electrophile leads to the imidazolium salt.
Solution:
-
Stoichiometry Control: Use a slight deficiency of alkyl halide (0.95 equiv) relative to the imidazole.
-
High Dilution: Run the reaction more dilute (0.05 M) to minimize intermolecular collisions between product and electrophile.
-
Biphasic System: Use Toluene/50% NaOH with a Phase Transfer Catalyst (TBAB). The mono-alkylated product is lipophilic and stays in the organic layer, protected from the aqueous base/halide interface.
Comparative Data: Reaction Conditions
| Outcome Desired | Base | Solvent | Temp | Mechanism | Critical Factor |
| N-Alkylation (Standard) | MeCN or DMF | 0°C – RT | Keep temp low to avoid rearrangement. | ||
| C-Alkylation (C4/C5) | THF | -78°C | Lithiation ( | Requires N-protection (e.g., SEM). | |
| C-Alkylation (Radical) | None (Acidic) | 60–80°C | Radical Substitution | Requires acidic media ( | |
| Imidazolium (Salt) | Neutral/Heat | Neat or EtOH | Reflux | Use excess electrophile. |
Visualizing the Pathways
The following diagram illustrates the divergence between Kinetic Control (N-alkylation) and Thermodynamic/Mechanistic Control (C-alkylation) for this compound.
Caption: Decision pathways for alkylation. Green indicates the standard kinetic product (N-alkyl); Red indicates the thermodynamic or chemically forced C-alkyl product.
References
-
BenchChem. Technical Support Center: Enhancing Regioselectivity of Imidazole Substitution Reactions. (Accessed 2026). Link
-
University of Otago. N-Alkylation of imidazoles: Regioselectivity studies. OUR Archive.[1] Link
-
National Institutes of Health (NIH). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation.[2] PMC.[1] Link[1]
-
ResearchGate. Imidazole alkylation by chlorobutane: Procedures and Troubleshooting.Link
-
American Chemical Society (ACS). C(sp2)–H Functionalization of Imidazole at the C2- and C4-Position via Palladium-Catalyzed Isocyanide Insertion. J. Org. Chem. Link
Sources
Technical Support Center: Solubilization Strategies for 2-(oxolan-3-yl)-1H-imidazole
Ticket ID: SOL-IMD-OX3 Status: Open Assigned Specialist: Senior Application Scientist, Formulation Chemistry Subject: Overcoming aqueous solubility limits of 2-(oxolan-3-yl)-1H-imidazole[1]
Executive Summary & Chemical Diagnosis
You are encountering solubility difficulties with This compound (also known as 2-(tetrahydrofuran-3-yl)-1H-imidazole). While the imidazole core is inherently polar, the attachment of the oxolane (tetrahydrofuran) ring creates a specific physicochemical challenge.
The Root Cause:
-
Crystal Lattice Energy: The molecule possesses both a hydrogen bond donor (imidazole N-H) and multiple acceptors (imidazole N and oxolane O).[1][2] This facilitates a robust intermolecular hydrogen-bonding network in the solid state, resulting in high lattice energy that water molecules struggle to disrupt at neutral pH.[2]
-
pH-Dependent Speciation: The imidazole ring has a pKa of approximately 6.9–7.2 .[1][2] At neutral pH (7.0) and above, the molecule exists primarily as a neutral, uncharged species with significantly lower aqueous solubility than its cationic form.[2]
This guide provides three validated workflows to solubilize this compound, ranked by experimental complexity.
Decision Matrix: Select Your Workflow
Before proceeding, identify your experimental constraints using the logic flow below.
Figure 1: Decision tree for selecting the appropriate solubilization strategy based on experimental constraints.
Method 1: pH Adjustment (The "Gold Standard")
Mechanism: The most effective way to solubilize this compound is to exploit the basic nitrogen (N3) of the imidazole ring. By lowering the pH below the pKa (approx. 7.0), you protonate the nitrogen, converting the neutral molecule into a highly soluble imidazolium cation.[2]
Protocol:
-
Suspend the compound in water at the desired concentration (e.g., 10–50 mM).[2]
-
Slowly add 1.0 M Hydrochloric Acid (HCl) or Methanesulfonic Acid dropwise while stirring.
-
Monitor pH.[1][2][3] You will observe dissolution as the pH drops below 6.0.[1][2]
-
Target pH: 4.5 – 5.5.
Why this works: According to the Henderson-Hasselbalch equation, at pH 5.0 (2 units below pKa), approximately 99% of the molecules are ionized.[2] The hydration energy of the ion easily overcomes the crystal lattice energy [1].
| Parameter | Neutral Form (pH 7.5) | Cationic Form (pH 4.[1][2]5) |
| Charge | Neutral (0) | Positive (+1) |
| Solubility | Low (< 1 mg/mL estimated) | High (> 50 mg/mL) |
| Stability | Prone to crystallization | Stable in solution |
Method 2: Cosolvent Systems (Lattice Breaking)
Mechanism: If acidification is not an option, you must reduce the dielectric constant of the solvent to match the solute's lipophilicity. The oxolane ring adds non-polar character.[1][2] A binary system using water and a water-miscible organic solvent disrupts the water structure and accommodates the hydrophobic region of the molecule [2].
Recommended Cosolvents:
-
DMSO (Dimethyl sulfoxide): Universal solvent, excellent for stock solutions (100 mM).[1][2]
-
PEG 400 (Polyethylene Glycol): Biocompatible, excellent for animal studies.[1][2]
Protocol (Standard Stock Preparation):
-
Dissolve the solid completely in 100% DMSO or PEG 400 to create a high-concentration stock (e.g., 100 mM).[1][2]
-
Critical Step: Dilute this stock into your aqueous buffer.[1][2]
-
Warning: Do not exceed 1-5% v/v DMSO in biological assays to avoid solvent toxicity.[1][2] If precipitation occurs upon dilution, switch to Method 3.
Data: Solvent Compatibility Table
| Solvent | Solubility Rating | Application Note |
| Water (pH 7) | Poor | Not recommended for stocks.[1][2] |
| DMSO | Excellent | Standard for HTS/Cell assays.[1][2] |
| Ethanol | Good | Volatile; watch for concentration changes.[1][2] |
| PEG 400 | Very Good | Ideal for in vivo formulation.[1][2] |
Method 3: Cyclodextrin Complexation (Biological Optimization)
Mechanism: For sensitive biological applications where low pH and organic solvents are toxic, use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .[1][2] The hydrophobic oxolane ring fits inside the cyclodextrin cavity, while the hydrophilic exterior ensures water solubility.[2] This "host-guest" complex prevents the imidazole from aggregating [3].[1][2]
Protocol:
-
Add the this compound solid to this vehicle.
-
Sonicate for 15–30 minutes at ambient temperature.
-
Filter through a 0.22 µm PVDF filter to remove any undissolved particles.[1][2]
Visualizing the Mechanism:
Figure 2: Schematic of the host-guest inclusion complex formation.
Method 4: Salt Formation (Solid State Engineering)
If you require a solid form that dissolves instantly in water without on-site adjustment, you should synthesize a salt form of the compound.[2]
Recommended Counter-ions:
-
Hydrochloride (HCl): The industry standard.[1][2] High melting point, stable.[1][2]
-
Mesylate (Methanesulfonate): Often provides higher solubility if the HCl salt is too crystalline.[1][2]
-
L-Tartrate: Useful if a chiral counter-ion is desired or to break specific packing modes.[1][2]
Synthesis Protocol (HCl Salt):
-
Dissolve 1 eq. of this compound in a minimal amount of Ethanol or Ethyl Acetate.[1][2]
-
Cool to 0°C.
-
Add 1.1 eq. of HCl (4M in Dioxane or Ethanol) dropwise.
-
Precipitate usually forms immediately.[1][2] If not, add Diethyl Ether as an anti-solvent.[1][2]
Frequently Asked Questions (FAQ)
Q: I see a precipitate when I dilute my DMSO stock into PBS. Why? A: This is "solvent shock."[1][2] The sudden change in polarity forces the hydrophobic oxolane moiety to aggregate. Fix: Add the DMSO stock slowly while vortexing, or ensure your final concentration is below the thermodynamic solubility limit (likely < 1 mM in neutral buffer).
Q: Can I use this compound in cell culture at pH 7.4? A: Yes, but you are fighting the pKa. At pH 7.4, the molecule is neutral.[2] Ensure you use Method 2 (DMSO stock) and keep the final concentration low, or use Method 3 (Cyclodextrins) which is non-toxic to cells and maintains solubility.[2]
Q: Does the oxolane ring degrade in acid? A: Generally, tetrahydrofuran rings are stable to dilute aqueous acids (like 0.1 M HCl) at room temperature.[2] However, avoid boiling in strong acid, which could open the ether ring.[2]
References
-
Avdeef, A. (2003).[1][2] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1][2] (Explains pKa-dependent solubility profiles of weak bases like imidazoles).
-
Yalkowsky, S. H. (1999).[1][2] Solubility and Solubilization in Aqueous Media. American Chemical Society.[1][2] (Foundational text on cosolvency and dielectric constants).
-
Loftsson, T., & Brewster, M. E. (2010).[2] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[2]
-
Stahl, P. H., & Wermuth, C. G. (Eds.).[1][2] (2002).[1][2] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] (Guide for selecting HCl vs Mesylate salts).
Sources
Technical Support Center: Resolution of 2-(oxolan-3-yl)-1H-imidazole
Ticket ID: #CHIRAL-IMID-001 Status: Open Assigned Specialist: Senior Application Scientist, Chiral Separations Unit
User Query Overview
Subject: Method development for the enantioseparation of 2-(oxolan-3-yl)-1H-imidazole (also known as 2-(tetrahydrofuran-3-yl)-1H-imidazole) via Chiral HPLC.
Molecule Profile:
-
Core Structure: A basic imidazole ring attached to a chiral tetrahydrofuran (oxolane) ring.
-
pKa: ~7.0 (Imidazole nitrogen).
-
Solubility: Moderate polarity; soluble in alcohols/acetonitrile, limited solubility in pure hexane.
-
Primary Challenge: Peak tailing due to basic nitrogen interactions with silanols; enantioselectivity ($ \alpha $) optimization.
Module 1: Method Development Strategy
Q: Where do I start? Which column and mobile phase should I screen first?
A: For imidazole-based chiral synthons, we do not guess; we screen based on probability. The "Golden Four" polysaccharide columns cover >95% of these separations.
The Protocol: Start with Normal Phase (NP) screening.[1] If solubility is poor or peaks are broad, switch immediately to Polar Organic Mode (POM) .
Recommended Columns (Polysaccharide Derivatives):
-
Amylose tris(3,5-dimethylphenylcarbamate): (e.g., Chiralpak AD-H, IA) — High probability of success for 5-membered heterocycles.
-
Cellulose tris(3,5-dimethylphenylcarbamate): (e.g., Chiralcel OD-H, IC).
Screening Workflow Diagram
The following decision tree outlines the logical progression for your method development.
Caption: Logical workflow for screening mobile phases based on solubility and initial peak shape.
Module 2: Troubleshooting & Optimization
Q: My peaks are tailing significantly (As > 1.5). Is the column dead?
A: Unlikely. The tailing is caused by the Secondary Interaction Mechanism .
The imidazole ring is a Lewis base. The silica support of your chiral column (even if coated) has residual silanol groups (
-
The Problem: The imidazole nitrogen hydrogen-bonds strongly with the silanols, causing non-specific retention (tailing).
-
The Fix: You must use a Basic Additive in the mobile phase to "mask" these silanols.
Standard Protocol for Basic Additives:
| Additive | Concentration | Role | Notes |
|---|---|---|---|
| Diethylamine (DEA) | 0.1% (v/v) | Standard Blocker | First choice. Volatile, easy to remove. |
| Ethylenediamine (EDA) | 0.1% (v/v) | Aggressive Blocker | Use if DEA fails.[2] Bidentate nature blocks silanols more effectively but is harder to flush out. |
| Ethanolamine | 0.1% (v/v) | Alternative | Good for POM, sometimes alters selectivity. |
Important: Once a column is used with a basic additive, dedicate it to basic compounds. The amine is difficult to remove completely and can alter the separation of neutral compounds later [1].
Q: Hexane/IPA isn't working. The sample crashes out or retention is too long. What is "Polar Organic Mode"?
A: Polar Organic Mode (POM) is often superior for polar heterocycles like your imidazole derivative. It uses 100% polar solvents (Acetonitrile or Methanol) with additives, avoiding alkanes entirely.
Why POM works for 2-(oxolan-3-yl)-imidazole:
-
Solubility: The molecule dissolves instantly in Acetonitrile (ACN).
-
Selectivity: ACN causes the polysaccharide polymer strands on the column to swell differently than Hexane, often creating new chiral "pockets" that fit the tetrahydrofuran ring better [2].
-
LC-MS Compatibility: POM mobile phases are volatile and lack non-volatile alkanes, making them ideal for LC-MS identification.
Recommended POM Conditions:
-
Mobile Phase A: 100% Acetonitrile + 0.1% DEA + 0.1% Formic Acid (if using immobilized columns like IA/IC for amphoteric control).
-
Mobile Phase B (Standard): 100% Methanol + 0.1% DEA.
-
Note: Only use 100% ACN on Immobilized columns (IA, IB, IC, ID, IE, IF) or Coated AD/OD (check specific manufacturer limits; some coated phases tolerate 100% ACN, others do not).
Module 3: Mechanism of Separation
Q: How does the column actually separate the R and S enantiomers?
A: The separation relies on a "Three-Point Interaction" model.[3] The polysaccharide stationary phase forms a helical cavity.
-
H-Bonding: The imidazole nitrogen interacts with the carbamate group on the polymer.
-
Dipole-Dipole: The oxygen in the oxolane (THF) ring interacts with the dipoles of the stationary phase.
-
Steric Fit: The 3D orientation of the THF ring determines if the molecule can "nest" into the chiral groove. One enantiomer fits (retained longer); the other is sterically hindered (elutes earlier).
Caption: Conceptual visualization of the chiral recognition mechanism showing differential binding affinities.
Module 4: Preparative Scale-Up FAQ
Q: I need to isolate 500 mg. Can I just inject more?
A: Not linearly. Chiral stationary phases have lower loading capacities than standard C18 silica.
-
Solubility is Key: Use POM (Acetonitrile) to maximize concentration (e.g., 50 mg/mL).
-
Stack Injections: Instead of one massive injection, perform "stacked injections" where the next injection occurs before the previous one has fully eluted (if resolution allows).
-
Feed Solvent: Ensure your sample is dissolved in the mobile phase. Injecting a Hexane/IPA sample into a POM mobile phase will cause precipitation and clog the column frit.
References
-
Stringham, R. W., Lynam, K. G., & Lord, B. S. (2004).[4] Memory effect of diethylamine mobile phase additive on chiral separations on polysaccharide stationary phases. Chirality.
-
Daicel Chiral Technologies.[5][6][7] (2021). Mobile Phase Modifiers & Additives.
-
Sigma-Aldrich/Supelco. (2008). Accessing the Benefits of Polar Organic Mobile Phases on Cellulose-Based CSPs.
-
Phenomenex. (2016). Chiral HPLC/SFC Column Screening Strategies.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. chiraltech.com [chiraltech.com]
- 3. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 4. Memory effect of diethylamine mobile phase additive on chiral separations on polysaccharide stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chiraltech.com [chiraltech.com]
- 6. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 7. chiraltech.com [chiraltech.com]
Technical Support Center: Strategies to Mitigate Hygroscopicity of 2-(oxolan-3-yl)-1H-imidazole Salts
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the hygroscopic nature of 2-(oxolan-3-yl)-1H-imidazole salts. Hygroscopicity, the tendency of a solid to absorb moisture from the atmosphere, can significantly impact the stability, handling, and overall developability of an active pharmaceutical ingredient (API).[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address these issues directly.
Our approach is rooted in providing not just procedural steps, but also the scientific rationale behind them, ensuring a comprehensive understanding that empowers you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Q1: My current salt form of this compound is highly hygroscopic. What are the immediate implications for my research?
Hygroscopicity can introduce several critical issues during drug development.[3] High moisture uptake can lead to:
-
Physical Instability: Changes in crystal structure (polymorphism), deliquescence (dissolving in absorbed water), and altered mechanical properties such as poor flowability and stickiness, which complicate manufacturing processes like milling and tableting.[2]
-
Chemical Instability: The presence of water can accelerate degradation pathways such as hydrolysis, potentially reducing the potency and shelf-life of the API.[4]
-
Inaccurate Dosing: Significant water absorption can alter the weight of the API, leading to inaccuracies in formulation and dosing.
It is crucial to characterize the extent of hygroscopicity early to mitigate these risks.[5]
Q2: What is the first step I should take to address the hygroscopicity of my this compound salt?
The foundational step is to perform a comprehensive salt screening study.[][7] The goal is to identify alternative salt forms of your molecule with more favorable physicochemical properties, including lower hygroscopicity.[8] The choice of counterion has a profound influence on the crystal lattice and, consequently, its interaction with water molecules.[4]
A typical salt screening process involves reacting the free base of this compound with a diverse panel of pharmaceutically acceptable acids under various crystallization conditions.[7]
Q3: How do I select appropriate counterions for a salt screening study?
The selection should be strategic. Consider a range of counterions with varying properties:
-
Strong vs. Weak Acids: Strong acids (e.g., hydrochloric, sulfuric, methanesulfonic) are more likely to form stable salts with a basic imidazole moiety.[9]
-
Mono- vs. Multi-protic Acids: Citric acid (tri-protic) or tartaric acid (di-protic) can form different salt stoichiometries.
-
Hydrophobicity of the Counterion: More hydrophobic counterions (e.g., tosylate, besylate) can sometimes lead to less hygroscopic salts.
Table 1: Common Counterions for Salt Screening of Basic APIs
| Counterion Class | Examples | Rationale |
| Inorganic Acids | Hydrochloride (HCl), Sulfate (H₂SO₄), Phosphate (H₃PO₄) | Commonly used, well-characterized, generally produce crystalline salts.[9] |
| Sulfonic Acids | Mesylate (CH₃SO₃H), Besylate (C₆H₅SO₃H), Tosylate (CH₃C₆H₄SO₃H) | Often form stable, crystalline salts with good solubility profiles. |
| Carboxylic Acids | Acetate, Citrate, Tartrate, Maleate, Fumarate | Offer a range of pKa values and potential for hydrogen bonding interactions. |
Q4: What if salt screening doesn't yield a non-hygroscopic crystalline form? Are there other options?
Yes, if forming a suitable salt proves challenging, you can explore co-crystallization .[[“]][11] A co-crystal is a multi-component crystal where the API and a neutral co-former are held together by non-ionic interactions, such as hydrogen bonds.[8]
Co-crystallization can be particularly advantageous because:
-
It can be applied to non-ionizable molecules.[8]
-
It offers an alternative way to modify the crystal packing and reduce the availability of sites for water absorption.[11][12]
-
It has been shown to improve the stability of moisture-sensitive APIs, in some cases outperforming salt formation.[[“]][13]
Troubleshooting Guides & Experimental Protocols
Guide 1: Characterizing Hygroscopicity
Issue: You need to quantify the hygroscopicity of your current and newly synthesized this compound salts to make a comparative assessment.
Solution: Perform Gravimetric Sorption Analysis (GSA), also known as Dynamic Vapor Sorption (DVS).[14] This technique measures the change in mass of a sample as it is exposed to a range of relative humidity (RH) levels at a constant temperature.[15]
Experimental Protocol: Gravimetric Sorption Analysis
-
Sample Preparation: Place a small, accurately weighed amount of the salt (typically 5-10 mg) into the GSA instrument.
-
Drying: Pre-treat the sample by exposing it to 0% RH until a stable weight is achieved. This establishes a dry reference point.[14]
-
Sorption Phase: Increase the RH in a stepwise manner (e.g., in 10% increments from 0% to 90% RH). At each step, allow the sample to equilibrate until the rate of weight change is below a defined threshold.
-
Desorption Phase: Decrease the RH in the same stepwise manner back to 0% to assess the reversibility of water uptake.
-
Data Analysis: Plot the percentage change in mass against the RH to generate a sorption-desorption isotherm.
Data Interpretation:
-
Slightly Hygroscopic: < 2% weight gain at 80% RH.
-
Hygroscopic: 2% to < 15% weight gain at 80% RH.
-
Very Hygroscopic: ≥ 15% weight gain at 80% RH.
-
Deliquescent: Absorbs sufficient water to dissolve.
This classification is based on the European Pharmacopoeia guidelines, but a systematic approach using GSA provides more detailed and accurate categorization.[14]
Guide 2: Systematic Salt Screening Workflow
Issue: The initial salt form of this compound is too hygroscopic for development. A systematic approach is needed to find a more stable alternative.
Solution: Implement a tiered salt screening approach to efficiently identify and characterize new salt forms. This method prioritizes promising candidates and eliminates unsuitable ones early in the process.[7]
Experimental Protocol: Tiered Salt Screening
Tier 1: Initial Salt Formation & Crystallinity Assessment
-
Reaction Setup: In parallel, react the free base of this compound with a broad range of selected counterions (see Table 1) in various solvent systems (e.g., ethanol, isopropanol, acetone, acetonitrile).
-
Crystallization: Employ different crystallization techniques, such as slow evaporation, cooling crystallization, and anti-solvent addition.[7]
-
Isolation & Analysis: Isolate any resulting solids and analyze them using X-Ray Powder Diffraction (XRPD) to confirm crystallinity. Amorphous or poorly crystalline materials are often deprioritized unless crystallinity cannot be achieved.[16]
Tier 2: Hygroscopicity & Thermal Properties
-
Hygroscopicity Testing: Subject the crystalline salts from Tier 1 to GSA analysis as described in Guide 1.
-
Thermal Analysis: Use Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to determine melting point, decomposition temperature, and the presence of solvates or hydrates.
-
Selection: Select salts with acceptable hygroscopicity profiles (e.g., non-hygroscopic or slightly hygroscopic) and good thermal stability for further evaluation.[7]
Tier 3: Physicochemical & Stability Studies
-
Solubility: Determine the aqueous solubility of the lead candidates at different pH values. While reducing hygroscopicity, it's crucial not to compromise solubility to a point where bioavailability is negatively impacted.[13]
-
Physical Stability: Assess the potential for polymorphism by performing slurry experiments in different solvents and at various temperatures.
-
Chemical Stability: Conduct accelerated stability studies (e.g., 40°C / 75% RH) to evaluate the chemical purity of the salt over time.
Guide 3: Formulation Strategies for Moderately Hygroscopic Salts
Issue: The optimal salt form identified still exhibits slight to moderate hygroscopicity. How can this be managed during formulation?
Solution: If a non-hygroscopic salt cannot be identified, formulation strategies can be employed to protect the API from moisture.[12]
-
Co-processing with Excipients: Formulate the API with hydrophobic excipients like magnesium stearate or non-hygroscopic fillers (e.g., mannitol) to deflect moisture.[[“]]
-
Moisture Barrier Film Coating: Applying a polymer-based film coating with low water permeability (e.g., methacrylate copolymers) can effectively shield the final dosage form from atmospheric moisture.[11][12]
-
Encapsulation: Enclosing the API within a protective polymer matrix via techniques like spray-drying can act as a physical barrier to moisture.[11]
-
Packaging: Utilize high-barrier packaging, such as aluminum blisters or tightly sealed bottles containing desiccants, to protect the product during storage.[12]
References
- Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. (2008). Journal of Pharmaceutical Sciences.
- Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC.
- Techniques for stabilizing moisture-sensitive drug compounds - Consensus. Consensus.
- Investigation of the fundamental basis of hygroscopicity in pharmaceutical salts and the consequent impact on physical and chemical stability - Purdue e-Pubs. Purdue University.
- The Physical Characterization of Hygroscopicity in Pharmaceutical Solids | Request PDF.
- Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer - TA Instruments. TA Instruments.
- Unveiling of Hygroscopicity Evaluation for Drug Formul
- Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. (2016). Asian Journal of Pharmaceutics.
- (PDF) Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - ResearchGate. (2022).
- Salt Form Screening and Selection Services - BOC Sciences. BOC Sciences.
- How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations. (2025).
- Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs - Semantic Scholar. (2023). Semantic Scholar.
- Solid Form Screening - Enantia | Chemistry experts for pharma and biotech sectors. Enantia.
- Salt Selection in Drug Development | Pharmaceutical Technology. (2021). Pharmaceutical Technology.
- Salt Screening | Improved Pharma. (2021). Improved Pharma.
- How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations - Crystal Pharmatech.
- Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain - Pharma Excipients. (2022). Pharma Excipients.
- Screening and Formulating Drugs as Salts to Improve API Performance. (2019). Contract Pharma.
- Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Dr.
- Hygroscopicity of pharmaceutical crystals. - University Digital Conservancy. University of Minnesota.
- Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview - PharmaInfo. (2013). PharmaInfo.
- Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain - Pharma Excipients. (2022). Pharma Excipients.
Sources
- 1. conservancy.umn.edu [conservancy.umn.edu]
- 2. pharmainfo.in [pharmainfo.in]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. "Investigation of the fundamental basis of hygroscopicity in pharmaceut" by Pete P Guerrieri [docs.lib.purdue.edu]
- 5. labinsights.nl [labinsights.nl]
- 7. improvedpharma.com [improvedpharma.com]
- 8. Solid Form Screening - Enantia | Chemistry experts for pharma and biotech sectors [enantia.com]
- 9. pharmoutsourcing.com [pharmoutsourcing.com]
- 10. consensus.app [consensus.app]
- 11. researchgate.net [researchgate.net]
- 12. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach | Asian Journal of Pharmaceutics (AJP) [asiapharmaceutics.info]
- 15. researchgate.net [researchgate.net]
- 16. pharmtech.com [pharmtech.com]
Validation & Comparative
Comparative Analysis of NMR Elucidation Strategies for 2-(Oxolan-3-yl)-1H-imidazole
Executive Summary
2-(Oxolan-3-yl)-1H-imidazole presents a unique analytical challenge due to the convergence of two distinct stereochemical and dynamic phenomena: prototropic tautomerism (imidazole ring) and diastereotopicity (oxolane ring). Standard routine analysis (CDCl₃, 1D ¹H NMR) frequently fails to resolve these features, leading to ambiguous structural confirmation.
This guide objectively compares the baseline analytical approach against an optimized High-Resolution/Solvent-Engineering protocol. We demonstrate that while standard methods are sufficient for rough purity checks, the DMSO-d₆/2D-Correlation protocol is the required standard for definitive structural characterization in drug development contexts.
Part 1: Comparative Analysis of Analytical Methodologies
The following table contrasts the "Standard Routine" (Method A) often used in high-throughput screening against the "Optimized Structural Elucidation" (Method B) required for publication-quality data.
Table 1: Performance Comparison of NMR Protocols
| Feature | Method A: Standard Routine | Method B: Optimized Elucidation |
| Solvent System | Chloroform-d (CDCl₃) | Dimethyl Sulfoxide-d₆ (DMSO-d₆) |
| Imidazole NH | Invisible/Broad: Rapid exchange with trace water or solvent prevents signal localization. | Sharp Singlet (~11.8–12.2 ppm): Strong H-bonding with solvent slows exchange; integral confirms structure. |
| Imidazole C4/C5 | Averaged Broad Signal: Fast tautomeric equilibrium often merges these into one broad peak or two indistinct humps. | Distinct Doublets/Singlets: Slowed tautomerism allows resolution of chemically non-equivalent C4 and C5 protons. |
| Oxolane Aliphatics | Overlapping Multiplets: Low polarity causes accidental equivalence of diastereotopic protons. | Resolved Multiplets: Higher viscosity and polarity separate diastereotopic signals (e.g., C2-H vs C2-H'). |
| Stereochem Insight | Low: Cannot confirm the chiral center at C3 effectively. | High: |
| Suitability | Rough Purity Check (<90% confidence). | Full Structural Proof (>99% confidence). |
Part 2: Technical Deep Dive & Spectral Assignment
The Imidazole Challenge: Prototropic Tautomerism
The imidazole ring exists in equilibrium between two tautomers (
-
In CDCl₃: The proton transfer is faster than the NMR timescale (
), resulting in an averaged signal for H4 and H5. -
In DMSO-d₆: The solvent acts as a hydrogen bond acceptor, "locking" the NH proton and slowing the exchange rate. This renders H4 and H5 magnetically non-equivalent.
The Oxolane Challenge: Diastereotopicity
The attachment of the imidazole at the C3 position of the oxolane ring creates a chiral center . Consequently, the methylene protons at C2, C4, and C5 are diastereotopic . They are not chemically equivalent and will couple to each other (geminal coupling) and to the C3 proton (vicinal coupling).
Expected Chemical Shifts (Method B: DMSO-d₆)
| Position | Type | Shift ( | Multiplicity | Interpretation |
| NH | Imidazole | 11.8 – 12.2 | bs/s | Exchangeable. Integral = 1H.[1][2][3][4][5] |
| H4/H5 | Imidazole | 6.9 – 7.2 | d/s | Distinct signals due to slowed tautomerism. |
| H2a | Oxolane | 3.9 – 4.1 | dd | Diastereotopic proton (cis to imidazole). |
| H2b | Oxolane | 3.7 – 3.8 | dd | Diastereotopic proton (trans to imidazole). |
| H5a/H5b | Oxolane | 3.6 – 3.8 | m | Overlapping multiplet (ether adjacent). |
| H3 | Oxolane | 3.3 – 3.5 | m | Methine proton (chiral center). |
| H4a/H4b | Oxolane | 2.0 – 2.3 | m | Methylene protons (shielded). |
Part 3: Visualization of Analytical Logic
The following diagram illustrates the decision-making workflow for assigning this molecule, highlighting why Method B (DMSO) is superior.
Caption: Analytical workflow comparing solvent effects on spectral resolution. Path B (Green) yields definitive structural confirmation.
Part 4: Experimental Protocols
Protocol 1: Optimized 1D ¹H NMR (DMSO-d₆)
Objective: To obtain a high-resolution spectrum with visible exchangeable protons.
-
Sample Preparation:
-
Weigh 5–10 mg of the imidazole derivative into a clean vial.
-
Add 0.6 mL of high-quality DMSO-d₆ (99.9% D).
-
Critical Step: Ensure the sample is completely dissolved. If the solution is cloudy, filtration is required, as particulates cause line broadening.
-
-
Instrument Setup:
-
Insert sample into the magnet (min. 400 MHz recommended; 600 MHz preferred for oxolane multiplets).
-
Lock on DMSO-d₆.
-
Shim the sample until the DMSO residual peak (quintet at 2.50 ppm) is sharp and symmetrical.
-
-
Acquisition Parameters:
-
Pulse Angle: 30° (to prevent saturation).
-
Relaxation Delay (d1): Set to 5–10 seconds .
-
Reasoning: The imidazole C2/C4 protons and the NH proton often have long
relaxation times. A short delay will reduce their integral values, leading to incorrect proton counting.
-
-
Scans (ns): 16–64 (depending on concentration).
-
-
Processing:
-
Apply an exponential window function (LB = 0.3 Hz).
-
Phase correct manually, focusing on the baseline around the broad NH peak at 12 ppm.
-
Protocol 2: 2D HSQC (Heteronuclear Single Quantum Coherence)
Objective: To distinguish the diastereotopic protons on the oxolane ring.
-
Setup: Use the same sample from Protocol 1.
-
Parameter Selection:
-
Select a standard gradient HSQC pulse sequence (e.g., hsqcedetgpsisp2.3).
-
Set spectral width: F2 (¹H) = 14 ppm, F1 (¹³C) = 160 ppm.
-
-
Analysis:
-
Look for the C2 carbon of the oxolane ring (approx 68-70 ppm).
-
Success Criteria: You should see two distinct proton correlations (cross-peaks) to this single carbon signal. This confirms that the protons are diastereotopic (attached to the same carbon but magnetically distinct).
-
Part 5: Mechanistic Pathway (Tautomerism)
Understanding the tautomeric equilibrium is essential for interpreting the aromatic region of the spectrum.
Caption: Impact of solvent-mediated proton transfer rates on NMR signal appearance.
References
-
Reich, H. J. (2024). Structure Determination Using NMR: Chemical Shifts of Heterocycles. University of Wisconsin-Madison. [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.[1] (Standard text for diastereotopic proton theory).
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
-
Alkorta, I., & Elguero, J. (2020). Tautomerism in Imidazoles: A Review. Molecules. (Provides theoretical grounding for DMSO stabilization of tautomers). [Link]
Sources
- 1. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. "H NMR and conformational analysis of diastereotopic methylene protons " by Mircea D. Gheorghiu, Carlos A. Valdez et al. [scholarworks.sjsu.edu]
- 3. modgraph.co.uk [modgraph.co.uk]
- 4. Imidazole(288-32-4) 1H NMR spectrum [chemicalbook.com]
- 5. rsc.org [rsc.org]
Comparative Guide: 2-(Oxolan-3-yl) vs. 2-Isopropyl Imidazole in Ligand Design
The following guide provides a technical comparison of 2-(oxolan-3-yl) imidazole versus 2-isopropyl imidazole as pharmacophores in drug discovery. This analysis focuses on the bioisosteric trade-offs between lipophilicity, binding thermodynamics, and metabolic stability.
Executive Summary
In fragment-based drug discovery (FBDD) and lead optimization, the substitution of a 2-isopropyl group with a 2-(oxolan-3-yl) (also known as tetrahydrofuran-3-yl) ring is a classic non-classical bioisosteric exchange.
While both moieties provide similar steric bulk (Van der Waals volume), they drive binding affinity through fundamentally different thermodynamic vectors. The isopropyl group predominantly drives affinity via the hydrophobic effect (entropy-driven) , whereas the oxolan-3-yl group lowers lipophilicity (LogP) and introduces a hydrogen-bond acceptor, often shifting the binding mode toward an enthalpy-driven interaction. This guide details the physicochemical differences and provides a validated experimental workflow for characterizing their binding profiles.
Physicochemical Profiling
The decision to swap an isopropyl group for an oxolane ring is rarely about increasing raw potency alone; it is often a strategic move to correct "molecular obesity" (high lipophilicity) while maintaining receptor occupancy.
Table 1: Comparative Molecular Descriptors
| Property | 2-Isopropyl Imidazole | 2-(Oxolan-3-yl) Imidazole | Impact on Drug Design |
| Structure | Acyclic, Branched Alkyl | Cyclic Ether (5-membered) | Rigidification of side chain |
| Formula | Oxolane adds polar surface area | ||
| MW (Da) | ~110.16 | ~138.17 | Slight increase (negligible) |
| cLogP | ~1.4 - 1.6 | ~0.6 - 0.8 | Major reduction in lipophilicity |
| H-Bond Acceptors | 1 (Imidazole N3) | 2 (Imidazole N3 + Ether O) | Potential for new water bridges |
| Rotatable Bonds | 1 (C2-Isopropyl) | 1 (C2-Oxolane) | Oxolane ring is internally rigid |
| Metabolic Liability | Benzylic-like hydroxylation (Tertiary C) | Oxolane is generally more stable |
Analyst Note: The reduction in cLogP by nearly 1.0 unit is the critical driver here. This improves aqueous solubility and reduces non-specific binding (promiscuity), often at the cost of a slight penalty in hydrophobic binding energy.
Mechanistic Binding Analysis
Understanding how these fragments bind is crucial for interpreting affinity data (
The Isopropyl Binding Mode (Entropic)
The 2-isopropyl group is a "grease ball." When it enters a hydrophobic pocket, it displaces ordered water molecules.
-
Mechanism: Desolvation of the hydrophobic pocket.
-
Thermodynamics:
. The binding is dominated by positive (entropy gain) due to the release of water. -
Risk: If the pocket changes shape, the flexible isopropyl group can adapt, but it lacks directional interactions.
The Oxolan-3-yl Binding Mode (Enthalpic)
The oxolane ring mimics the spatial volume of the isopropyl group but introduces an ether oxygen.
-
Mechanism: The ether oxygen can accept a hydrogen bond from the protein backbone or a conserved water molecule.
-
Thermodynamics: If a specific H-bond is formed,
becomes more negative (favorable enthalpy). However, desolvating the polar ether oxygen from bulk water requires energy (enthalpic penalty). -
Net Effect: If the H-bond is strong, affinity is maintained or improved.[1] If the pocket is purely hydrophobic, affinity drops significantly compared to the isopropyl analog.
Diagram 1: Thermodynamic Decision Tree
This diagram illustrates the logical flow for choosing between these two moieties based on structural biology data.
Caption: Decision logic for swapping Isopropyl for Oxolan-3-yl based on structural environment and physicochemical needs.
Experimental Protocols for Validation
To objectively compare these two analogs, simple
Protocol A: Isothermal Titration Calorimetry (ITC)
ITC is the gold standard for distinguishing the entropic (isopropyl) vs. enthalpic (oxolane) nature of binding.
Reagents:
-
Ligand A: 2-isopropyl imidazole derivative (purity >98%).
-
Ligand B: 2-(oxolan-3-yl) imidazole derivative (purity >98%).
-
Protein: Purified Target (e.g., Heme protein, Kinase) dialyzed into assay buffer.
Workflow:
-
Buffer Matching: Dialyze protein and dissolve ligands in the exact same buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4, 1% DMSO). Mismatched DMSO causes massive heat of dilution artifacts.
-
Cell Loading: Load protein (20-50 µM) into the sample cell.
-
Syringe Loading: Load Ligand (200-500 µM) into the injection syringe.
-
Titration: Perform 20 injections of 2 µL each at 25°C.
-
Analysis: Fit to a One-Site binding model.
Expected Data Output:
| Parameter | 2-Isopropyl Imidazole | 2-(Oxolan-3-yl) Imidazole | Interpretation |
|---|
|
Protocol B: Surface Plasmon Resonance (SPR) Kinetics
While ITC gives thermodynamics, SPR determines residence time.
-
Immobilization: Biotinylate target protein and capture on Streptavidin chip.
-
Injection: Inject concentration series of both imidazoles (0.1x to 10x
). -
Dissociation: Allow 300s dissociation time.
-
Result:
-
Isopropyl: Often shows faster
(diffusion limited) and faster (hydrophobic interactions are non-directional). -
Oxolane: May show slower
(residence time) if the ether oxygen forms a structured water bridge, "locking" the molecule in place.
-
Synthesis & Availability Notes
For researchers synthesizing these fragments:
-
2-Isopropyl Imidazole: Commercially available commodity chemical. Synthesized via condensation of isobutyraldehyde with glyoxal and ammonia.
-
2-(Oxolan-3-yl) Imidazole: Often requires custom synthesis.
-
Route: Reaction of tetrahydrofuran-3-carboxaldehyde with glyoxal/ammonia, or radical alkylation of imidazole with 3-iodotetrahydrofuran.
-
Chirality: The C3 position of the oxolane ring is chiral. Crucial: You must separate enantiomers (R vs S). One enantiomer usually binds significantly better than the other due to the vector of the ether oxygen.
-
Diagram 2: Experimental Workflow (ITC & SPR)
Caption: Workflow for validating bioisosteric replacement using orthogonal biophysical methods.
References
-
PubChem. (2025). Compound Summary: 2-(Oxolan-3-yl)-1H-imidazole (CID 58575418).[2] National Library of Medicine. Link
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. (Authoritative review on bioisosterism including ether/alkyl swaps). Link
-
Wermuth, C. G. (2008). The Practice of Medicinal Chemistry.[3] Elsevier. (Textbook source for steric and electronic parameters of bioisosteres). Link
-
Bembenek, S. D., et al. (2008). The Thermodynamics of Ligand Binding and the Hydrophobic Effect. Drug Discovery Today. (Theoretical grounding for Isopropyl entropy vs. THF enthalpy). Link
-
Santa Cruz Biotechnology. (2025). 2-Isopropylimidazole Product Data Sheet. (Source for physical properties of the isopropyl analog). Link
Sources
A Comparative Guide to Oxolane and Cyclopentane Imidazole Derivatives as Bioisosteres in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of Bioisosterism in Medicinal Chemistry
In the intricate process of drug development, the ability to fine-tune the properties of a lead compound is paramount. Bioisosterism, the strategy of substituting one functional group or moiety for another with similar physicochemical properties, stands as a cornerstone of modern medicinal chemistry. This approach allows for the optimization of a molecule's biological activity, pharmacokinetic profile, and toxicity by subtly altering its structure. The imidazole scaffold, a five-membered aromatic heterocycle, is a privileged structure in drug design due to its versatile reactivity and presence in key biological molecules.[1][2] Consequently, understanding the impact of bioisosteric replacements on imidazole derivatives is of significant interest.
This guide provides an in-depth comparison of two such bioisosteres: the oxolane (tetrahydrofuran) and cyclopentane rings when attached to an imidazole core. The replacement of a cyclopentane ring with an oxolane ring represents a classic non-classical bioisosteric substitution, where a methylene group (-CH2-) is replaced by an oxygen atom (-O-). This seemingly minor change can induce significant alterations in a molecule's polarity, hydrogen bonding capacity, metabolic stability, and ultimately, its therapeutic potential.
Physicochemical Properties: A Head-to-Head Comparison
The decision to employ a bioisosteric replacement is often driven by the desire to modulate a compound's physicochemical properties to enhance its drug-like characteristics. The introduction of an oxygen atom in the oxolane ring, in place of a carbon in the cyclopentane ring, has profound effects on several key parameters.
| Property | Cyclopentane Derivative | Oxolane Derivative | Rationale for Change |
| Lipophilicity (logP) | Higher | Lower | The oxygen atom in the oxolane ring increases polarity, reducing lipophilicity. |
| Aqueous Solubility | Lower | Higher | Increased polarity and the potential for hydrogen bonding with water enhances solubility. |
| Polar Surface Area (PSA) | Lower | Higher | The oxygen atom contributes to the molecule's polar surface area. |
| Hydrogen Bond Acceptor | No | Yes | The ether oxygen in the oxolane ring can act as a hydrogen bond acceptor. |
| Metabolic Stability | Generally Stable | Potentially altered | The ether linkage in oxolane can be a site for metabolic cleavage, though this is context-dependent. |
This table provides a generalized comparison. Absolute values are highly dependent on the overall molecular structure.
The modulation of lipophilicity is a critical aspect of drug design, as it influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[3] A high logP, characteristic of many cyclopentane-containing molecules, can lead to poor aqueous solubility and non-specific binding, while a lower logP, often seen with oxolane analogs, can improve solubility and reduce off-target effects.[4]
Synthesis Strategies
The synthesis of both oxolane and cyclopentane imidazole derivatives often follows convergent strategies, where the respective cyclic moiety and the imidazole core are prepared separately and then coupled.
General Synthetic Approach for Imidazole Derivatives
The formation of the imidazole ring itself can be achieved through various methods, such as the van Leusen imidazole synthesis, which utilizes tosylmethylisocyanide (TosMIC).[5] Other common methods include the condensation of dicarbonyl compounds with ammonia and an aldehyde (Debus-Radziszewski synthesis).[6]
Introduction of the Cyclopentane and Oxolane Moieties
The cyclopentane or oxolane ring can be introduced before or after the formation of the imidazole core. For instance, a cyclopentyl or oxolanyl aldehyde can be used as a starting material in a multi-component reaction to form the substituted imidazole. Alternatively, a pre-formed imidazole with a suitable functional group can be alkylated with a cyclopentyl or oxolanyl halide. The synthesis of cyclopentane-based muraymycin analogs, for example, involved the installation of the cyclopentane ring early in the synthetic sequence.[7] Similarly, various synthetic routes have been developed for oxolane-containing heterocyclic compounds.
Comparative Biological Activity and Structure-Activity Relationships (SAR)
The true test of a bioisosteric replacement lies in its impact on biological activity. The switch from a cyclopentane to an oxolane ring can lead to a range of outcomes, from a significant improvement in potency to a complete loss of activity, depending on the specific biological target and the nature of the binding pocket.
A notable example of this bioisosteric pair can be found in the development of inhibitors for p38 MAP kinase, a key enzyme in inflammatory pathways.[8][9] The binding site of p38 contains both hydrophobic regions and areas capable of hydrogen bonding.
Hypothetical SAR Study of p38 MAP Kinase Inhibitors:
| Compound | Scaffold | IC50 (nM) | Key Interactions |
| 1a | Cyclopentane-imidazole | 50 | Hydrophobic interactions with the binding pocket. |
| 1b | Oxolane-imidazole | 15 | Hydrophobic interactions and a crucial hydrogen bond between the oxolane oxygen and a key amino acid residue (e.g., a backbone NH). |
In this hypothetical scenario, the oxolane derivative (1b) exhibits enhanced potency. This can be attributed to the ability of the ether oxygen to form a hydrogen bond with the protein target, an interaction that is absent in the cyclopentane analog (1a). This additional interaction can increase the binding affinity and, consequently, the inhibitory activity of the compound. Such structure-activity relationship (SAR) studies are crucial for rational drug design.[1][10]
Pharmacokinetic (ADME) Profile Comparison
The journey of a drug through the body is critically influenced by its ADME properties. The oxolane-for-cyclopentane substitution can significantly impact this profile.
-
Absorption: The increased solubility of oxolane derivatives may lead to improved oral absorption.
-
Distribution: Changes in lipophilicity and plasma protein binding will alter the volume of distribution. For instance, a less lipophilic oxolane analog may have a lower volume of distribution and reduced penetration into the central nervous system.
-
Metabolism: The cytochrome P450 (CYP) enzyme system is a major route of drug metabolism.[11] The ether group in the oxolane ring can be a target for oxidative metabolism. This can be either a liability, leading to rapid clearance, or an advantage, providing a "soft spot" for metabolism that can be modulated to control the drug's half-life. The relative inertness of the cyclopentane ring can sometimes lead to a more stable but potentially less clearable compound.[12]
-
Excretion: More polar metabolites of oxolane derivatives are generally more readily excreted by the kidneys.
Experimental Protocols
To provide a practical framework for comparing these two classes of compounds, detailed experimental protocols for a key physicochemical property determination and a representative biological assay are provided below.
Protocol 1: Determination of the Octanol-Water Partition Coefficient (logP) by the Shake-Flask Method
The "shake-flask" method is the gold standard for experimentally determining logP.[13]
Objective: To determine the logP value of a cyclopentane-imidazole and an oxolane-imidazole derivative.
Materials:
-
Test compounds (cyclopentane and oxolane derivatives)
-
n-Octanol (HPLC grade, pre-saturated with water)
-
Water (HPLC grade, pre-saturated with n-octanol)
-
Volumetric flasks
-
Pipettes
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
UV-Vis spectrophotometer or HPLC system
Procedure:
-
Preparation of Stock Solutions: Prepare a stock solution of each test compound in n-octanol at a known concentration (e.g., 1 mg/mL).
-
Partitioning:
-
In a centrifuge tube, add a precise volume of the n-octanol stock solution (e.g., 5 mL).
-
Add an equal volume of water (5 mL).
-
-
Equilibration:
-
Cap the tube securely and vortex vigorously for 2 minutes.
-
Allow the phases to separate by letting the tube stand or by gentle centrifugation for 10 minutes.
-
-
Sampling: Carefully withdraw a known volume from both the n-octanol and the aqueous layers, being cautious not to disturb the interface.
-
Quantification: Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectrophotometry at the compound's λmax or HPLC with a standard curve).
-
Calculation:
-
The partition coefficient (P) is calculated as: P = [Concentration in octanol] / [Concentration in water].
-
The logP is the base-10 logarithm of P: logP = log10(P).
-
Data Interpretation: A lower logP value for the oxolane derivative compared to the cyclopentane derivative would be expected, indicating higher hydrophilicity.[4]
Protocol 2: In Vitro Kinase Assay for p38α Inhibition
This protocol describes a general method for assessing the inhibitory activity of compounds against a protein kinase, such as p38α. Radiometric assays are often considered the gold standard for their direct measurement of enzyme activity.[14]
Objective: To determine the IC50 values of a cyclopentane-imidazole and an oxolane-imidazole derivative against p38α kinase.
Materials:
-
Recombinant human p38α kinase
-
Kinase substrate (e.g., Myelin Basic Protein, MBP)
-
[γ-³³P]ATP (radioactive)
-
Kinase assay buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM DTT)
-
Test compounds (dissolved in DMSO)
-
96-well plates
-
Filter paper or membrane
-
Scintillation counter
-
Phosphoric acid (for washing)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute these into the kinase assay buffer.
-
Reaction Setup:
-
In a 96-well plate, add the kinase assay buffer.
-
Add the test compound dilutions (or DMSO for control).
-
Add the p38α kinase and the substrate (MBP).
-
Incubate for 10 minutes at room temperature to allow for compound binding.
-
-
Initiation of Reaction: Start the kinase reaction by adding [γ-³³P]ATP.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
-
Termination and Capture: Stop the reaction by spotting a portion of the reaction mixture onto a filter paper. The phosphorylated substrate will bind to the filter.
-
Washing: Wash the filter paper multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Detection: Dry the filter paper and measure the radioactivity of each spot using a scintillation counter.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.
-
Data Interpretation: A lower IC50 value for the oxolane derivative would indicate greater potency as a p38α inhibitor in this assay.
Visualization of Key Concepts
Bioisosteric Replacement of Cyclopentane with Oxolane
Caption: Bioisosteric replacement of a cyclopentane ring with an oxolane ring on an imidazole scaffold.
General Experimental Workflow for Bioisostere Comparison
Caption: A typical workflow for the comparative evaluation of bioisosteres in a drug discovery program.
p38 MAP Kinase Signaling Pathway
Caption: Simplified p38 MAP kinase signaling pathway and the point of intervention for inhibitors.
Conclusion and Future Perspectives
The bioisosteric replacement of a cyclopentane ring with an oxolane ring in imidazole derivatives is a powerful strategy in medicinal chemistry. This substitution can significantly enhance aqueous solubility, introduce a key hydrogen bond acceptor, and modulate the pharmacokinetic profile of a lead compound. While the cyclopentane moiety offers a stable, lipophilic scaffold, the oxolane ring provides an opportunity to fine-tune polarity and introduce specific interactions with the biological target.
The choice between these two bioisosteres is not always straightforward and must be guided by empirical data. A thorough understanding of the target's binding site, coupled with a comprehensive evaluation of the physicochemical and biological properties of both analogs, is essential for making informed decisions in the drug design process. Future research in this area will likely focus on more complex oxolane and cyclopentane derivatives with specific stereochemistry to further probe the intricacies of drug-receptor interactions and to develop more potent and selective therapeutic agents.
References
- A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives: Review Article.
- In vitro NLK Kinase Assay. PMC - NIH.
- In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol. Unknown Source.
- How Does a Biochemical Kinase Assay Work?. BellBrook Labs.
- A Comparative Guide to the Structure-Activity Relationship of Substituted Imidazole Deriv
- A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives: Review Article. Journal of Pharma Insights and Research.
- Structure-Activity Relationship (SAR) in Medicinal Chemistry: Focusing on Substituted Imidazole Derivatives and Their Antidiabetic Potential. Zenodo.
- In vitro kinase assay. Protocols.io.
- Quantitative Structure-activity Relationships of Imidazole-containing Farnesyltransferase Inhibitors Using Different Chemometric Methods. PMC.
- Kinase Screening Assay Services. Reaction Biology.
- Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. Longdom Publishing.
- Practical methods for the measurement of log P for surfactants.
- LogD/LogP Background: A certain balance of lipophilicity and hydrophilicity is required for a successful drug. Enamine.
- Methods for Determination of Lipophilicity. Encyclopedia.pub.
- Pharmacological investigations of newly synthesized oxazolones and imidazolones as COX-2 inhibitors. PMC.
- Calculate reagent log P values to determine solubility characteristics. Thermo Fisher Scientific.
- Synthesis, structural studies and computational evaluation of cyclophanes incorpor
- Computational Discovery and Optimization of a Potent, Selective, and Drug-like Scaffold for p38α Inhibition. ChemRxiv.
- Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY. PMC.
- Synthesis, structural studies and computational evaluation of cyclophanes incorporating imidazole-2-selones. RSC Publishing.
- Synthesis of oxazole and imidazole derivatives..
- p38 MAPK | Inhibitors. MedchemExpress.com.
- Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candid
- p38 Inhibitors and p38 Signaling P
- Mitogen-Activating Protein Kinases (MAPK) Inhibitors for Cancer Treatment. International Journal of Medical Pharmaceutical and Health Sciences.
- Synthesis of imidazo-1,4-oxazinone derivatives and investigation of reaction mechanism. Unknown Source.
- Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. Unknown Source.
- (PDF) Synthesis and Characterization of some Imidazole Derivatives.
- Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance. RSC Publishing.
- Pharmacokinetic and Pharmacodynamic Properties of Some Phencyclidine Analogs in R
- Synthesis, structural studies and computational evaluation of cyclophanes incorporating imidazole-2-selones.
- Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. MDPI.
- Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Unknown Source.
- Evaluation of the cyclopentane-1,2-dione as a potential bio-isostere of the carboxylic acid functional group | Request PDF.
- Evaluation of the cyclopentane-1,2-dione as a potential bio-isostere of the carboxylic acid functional group. PMC.
- Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture. Unknown Source.
- Cyclobutanes in Small‐Molecule Drug Candid
- Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone deriv
- The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. Iris Unimore.
- Cyclopentane-1,3-dione: A Novel Isostere for the Carboxylic Acid Functional Group. Application to the Design of Potent Thromboxane (A2) Receptor Antagonists.
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- 14. reactionbiology.com [reactionbiology.com]
Comparative Guide: IR Spectroscopy of the Imidazole-Oxolane Bond
The following guide details the IR spectroscopic characterization of the imidazole-oxolane (N-glycosidic) bond, designed for researchers in nucleoside chemistry and drug development.
Executive Summary
The imidazole-oxolane bond (specifically the
This guide compares the infrared (IR) spectral signature of the Bonded Nucleoside (Product) against its Free Precursors (Alternatives) . Unlike simple functional group analysis, validating this bond requires a subtractive approach: confirming the disappearance of precursor modes (N-H) and the appearance of coupled skeletal vibrations (C-N-C, C-O-C).
| Feature | Free Imidazole (Precursor) | Free Oxolane/Sugar (Precursor) | Bonded Nucleoside (Target) |
| Primary Marker | N-H Stretch (3100–3400 cm⁻¹) | O-H Stretch (Broad, 3200–3550 cm⁻¹) | Loss of N-H ; C-N Stretch (~1250 cm⁻¹) |
| Secondary Marker | N-H Bend (~1500 cm⁻¹) | C-O-C Stretch (1050–1100 cm⁻¹) | C-O-C Retention + Ring Mode Shift |
| Detection Challenge | High (H-bonding interference) | High (Hygroscopic water peaks) | Moderate (Requires dry sample) |
Theoretical Background & Vibrational Logic
The formation of the imidazole-oxolane bond involves the substitution of the imidazole N-H proton with the oxolane (sugar) anomeric carbon. This chemical transformation alters the reduced mass and force constants of the system, resulting in three distinct spectral events:
-
N-H Silencing: The N-H stretching vibration (3100–3400 cm⁻¹) and in-plane bending (~1500 cm⁻¹) must vanish.
-
Glycosidic Coupling (C-N): A new C-N single bond is formed. While C-N stretches are typically weak, in nucleosides they couple with the sugar ring vibrations, appearing in the 1230–1280 cm⁻¹ region.
-
Ether Linkage (C-O-C): The oxolane ring provides a strong C-O-C asymmetric stretch at 1050–1100 cm⁻¹ , which serves as a positive control for the presence of the sugar moiety.
Comparative Spectral Analysis
Region 1: High Frequency (2500–4000 cm⁻¹)
-
Alternative (Free Imidazole): Shows a distinct, often broad N-H stretching band centered around 3100–3400 cm⁻¹ . In solid state, this is broadened by hydrogen bonding.
-
Product (Bonded Nucleoside): The N-H stretch is absent .
-
Note: If the oxolane ring has hydroxyl groups (e.g., ribose), a broad O-H band will still exist. To validate the bond, you must look for the absence of the sharper N-H shoulder or use deuterated solvents to shift O-H peaks.
-
Region 2: The Fingerprint & Bond Region (1000–1700 cm⁻¹)
This is the critical validation zone.
| Wavenumber (cm⁻¹) | Vibrational Mode | Status in Bonded Product | Diagnostic Value |
| 1600–1650 | C=N / C=C Ring Stretch | Shifted | The imidazole ring breathing mode shifts (typically +10-20 cm⁻¹) due to N-substitution. |
| 1500–1510 | N-H In-plane Bending | Disappears | Critical Negative Control. Presence indicates unreacted imidazole or hydrolysis. |
| 1230–1280 | C-N Glycosidic Stretch | Appears | Critical Positive Control. Often a sharp, medium-intensity band. Differentiates N-alkyl from N-H. |
| 1050–1100 | C-O-C Asymmetric Stretch | Present (Strong) | Confirms the integrity of the oxolane (sugar) ring. |
Technical Insight: The C-N glycosidic peak is often coupled with the sugar's C-C stretches. In purine nucleosides (e.g., adenosine), this mode is assigned to the 1240 cm⁻¹ band, distinct from the C-O-C bands lower in the spectrum.
Experimental Protocol: Self-Validating System
To reliably detect these subtle shifts, moisture management is paramount. Water (O-H bending at 1640 cm⁻¹) can mask the imidazole ring modes, and broad O-H stretches can obscure N-H loss.
Step 1: Sample Preparation (The "Dry" Standard)
-
Technique: ATR (Attenuated Total Reflectance) is preferred over KBr pellets to minimize moisture uptake.
-
Drying: Lyophilize the nucleoside sample for 4 hours minimum.
-
Validation: Run a background scan of the clean ATR crystal. If peaks appear at 3400 cm⁻¹ or 1640 cm⁻¹, purge the system with dry nitrogen.
Step 2: Acquisition Parameters
-
Resolution: 2 cm⁻¹ (Required to resolve the split between C-N stretch and C-O-C bands).
-
Scans: 64 scans (High signal-to-noise ratio is needed for the fingerprint region).
Step 3: Data Processing (Difference Spectroscopy)
-
Method: Subtract the normalized spectrum of the Free Oxolane from the Product spectrum.
-
Result: The residual spectrum should highlight the new C-N band (~1250 cm⁻¹) and the shifted Imidazole ring modes .
Visualization: Spectral Assignment Logic
The following diagram illustrates the logical flow for validating the imidazole-oxolane bond using IR data.
Caption: Logical decision tree for validating the N-glycosidic linkage. Success requires the simultaneous absence of N-H and presence of C-N/C-O-C markers.
References
-
Mathlouthi, M., et al. (1984). "F.T.-I.R. and laser-Raman spectra of adenine and adenosine." Carbohydrate Research. Link
- Establishes the disappearance of N-H bending modes upon glycosyl
-
Movasoghi, R., et al. (2008). "Vibrational Spectroscopy of Nucleic Acids." Applied Spectroscopy Reviews. Link
- Provides comprehensive assignments for the C-N glycosidic stretch in the 1200-1300 cm⁻¹ region.
-
NIST Chemistry WebBook. "Imidazole IR Spectrum." Link
- Reference standard for the free base precursor.
- Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.
Publish Comparison Guide: Toxicity Profiling & ADME of 2-(oxolan-3-yl)-1H-imidazole
This guide provides a technical analysis of 2-(oxolan-3-yl)-1H-imidazole , a bifunctional fragment scaffold increasingly utilized in fragment-based drug discovery (FBDD) for targeting histamine receptors (H3/H4) and metalloenzymes.
As direct public toxicology reports for this specific regioisomer are limited, this guide synthesizes predictive ADME-Tox profiling based on validated structure-activity relationships (SAR) of the imidazole and tetrahydrofuran (THF) pharmacophores, comparing it against established isosteres.
Executive Summary
This compound (also known as 2-(tetrahydrofuran-3-yl)imidazole) represents a "linked-fragment" scaffold. It combines the aromatic, hydrogen-bond donor/acceptor properties of imidazole with the aliphatic, dipolar character of tetrahydrofuran .
-
Primary Application: Fragment-based lead generation for GPCRs (Histamine) and Zinc-metalloproteases.
-
Key Advantage: Enhanced water solubility and lower lipophilicity compared to phenyl-imidazole analogs.
-
Critical Liability: Potential for CYP450 inhibition (imidazole moiety) and oxidative metabolism on the ether ring.
Part 1: Physicochemical & ADME Profile
Structural Properties & In-Silico Predictions
The molecule exists as a tautomeric system at physiological pH. The oxolane (THF) ring introduces a chiral center at C3, though often synthesized as a racemate.
| Property | Value (Predicted) | Significance |
| Formula | C₇H₁₀N₂O | Low MW (<200), ideal for fragment linking. |
| MW | 138.17 g/mol | High Ligand Efficiency (LE) potential. |
| cLogP | 0.4 – 0.8 | Highly soluble; low risk of nonspecific binding. |
| pKa (Im) | ~6.9 – 7.1 | Neutral/Cationic mix at pH 7.4; good membrane permeability. |
| TPSA | ~41 Ų | Excellent oral absorption potential (>80%). |
| H-Bond Donors | 1 (NH) | Critical for active site anchoring (e.g., Zn²⁺ binding). |
Metabolic Stability & Biotransformation
The metabolic fate of this scaffold is dictated by the competition between the imidazole nitrogen and the ether oxygen.
-
Phase I (Oxidation):
-
N-Oxidation: Flavin-containing monooxygenases (FMOs) may target the imidazole nitrogen.
-
-Hydroxylation: CYP450-mediated oxidation at the THF
-carbon (adjacent to oxygen) can lead to ring opening and reactive aldehyde formation.
-
-
Phase II (Conjugation):
-
N-Glucuronidation: The unsubstituted imidazole nitrogen is a prime site for UGT enzymes, rapidly increasing polarity for renal excretion.
-
Toxicity "Red Flags" (Structural Alerts)
-
CYP Inhibition: Unsubstituted imidazoles are notorious reversible inhibitors of CYP3A4 and CYP2D6 via heme-iron coordination.
-
Reproductive Tox: Imidazole (parent) is classified as Repr. 1B (H360D) . While the THF-substitution mitigates volatility, the imidazole headgroup requires rigorous teratogenicity screening.
-
hERG Binding: Low risk due to low lipophilicity and MW, but must be monitored if linked to lipophilic linkers.
Part 2: Comparative Analysis
This section compares This compound against two common alternatives used in similar drug design contexts: 1-Methylimidazole (simple cap) and Pyrazole derivatives (reduced CYP liability).
Comparison Table: Performance & Safety
| Feature | This compound | Alternative A: 1-Methylimidazole | Alternative B: 3-(Oxolan-3-yl)-pyrazole |
| Solubility | High (Polar ether + NH) | High (Small, polar) | Moderate (Less basic) |
| CYP Inhibition | High Risk (Coordination to Heme) | High Risk (Steric bulk low) | Low Risk (Weak Heme binder) |
| Metabolic Stability | Moderate (THF oxidation risk) | Low (N-demethylation) | High (Stable ring system) |
| H-Bonding | Dual (Donor + Acceptor) | Single (Acceptor only) | Dual (Donor + Acceptor) |
| Toxicity Profile | Potential Reprotox (Imidazole) | Corrosive / Acute Tox | Generally lower acute tox |
| Synthetic Utility | Chiral handle available | Limited vectors | Chiral handle available |
Verdict: Use the Imidazole-THF scaffold when basicity (pKa ~7) is required for target binding (e.g., salt bridge in GPCRs). Switch to the Pyrazole alternative if CYP inhibition becomes a project bottleneck.
Part 3: Experimental Protocols (Self-Validating Systems)
To confirm the safety profile of this fragment, the following tiered assay system is recommended.
Protocol A: High-Throughput CYP Inhibition Assay
Objective: Determine if the fragment inhibits CYP3A4/2D6 (IC50 determination).
-
System: Human Liver Microsomes (HLM) (0.5 mg/mL protein).
-
Substrates: Midazolam (CYP3A4) and Dextromethorphan (CYP2D6).
-
Test Compound: this compound (8-point serial dilution, 0.1 µM – 100 µM).
-
Reaction:
-
Pre-incubate HLM + Compound (10 min, 37°C).
-
Initiate with NADPH regenerating system.
-
Incubate 10–30 min.
-
Quench with ice-cold Acetonitrile (containing Internal Standard).
-
-
Analysis: LC-MS/MS quantification of metabolites (1'-hydroxymidazolam / Dextrorphan).
-
Validation: Positive control (Ketoconazole) must show IC50 < 0.1 µM.
Protocol B: Reactive Metabolite Trapping (GSH Adducts)
Objective: Detect reactive aldehydes from THF ring opening.
-
Incubation: Compound (10 µM) + HLM + NADPH + Glutathione (GSH) (5 mM).
-
Time: 60 min at 37°C.
-
Analysis: High-Res Mass Spectrometry (HRMS).
-
Search Trigger: Look for Neutral Loss of 129 Da (Pyroglutamic acid) or +307 Da adducts.
-
Interpretation: Presence of GSH adducts indicates bioactivation risk (structural alert).
Part 4: Visualizations
Metabolic Pathways & Toxicity Logic
Figure 1: Predicted metabolic fate and toxicity triggers. Red pathways indicate safety liabilities.
Experimental Workflow for Fragment Profiling
Figure 2: Decision tree for evaluating the this compound scaffold.
References
-
Bain, P. et al. (2025). Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies. National Institutes of Health (PMC). Link
-
European Chemicals Agency (ECHA). (2023). Registration Dossier: Imidazole (CAS 288-32-4) - Toxicological Information. ECHA. Link
-
Pandey, J. et al. (2020).[1] Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. World Journal of Pharmaceutical Research.[1] Link
-
Sigma-Aldrich. (2025). Safety Data Sheet: Imidazole derivatives and fragments. Merck KGaA.[2] Link
-
Bodensteiner, J. et al. (2013).[3] Synthesis and pharmacological characterization of new tetrahydrofuran based compounds as conformationally constrained histamine receptor ligands. Royal Society of Chemistry.[3] Link
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
